molecular formula C6H3Cl3N2O B1532560 2,3,5-Trichloroisonicotinamide CAS No. 70593-53-2

2,3,5-Trichloroisonicotinamide

カタログ番号: B1532560
CAS番号: 70593-53-2
分子量: 225.5 g/mol
InChIキー: YCMMUAJQJPKMRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,5-Trichloroisonicotinamide is a synthetic chlorinated derivative of isonicotinamide, offered as a high-purity research chemical. Isonicotinamide derivatives are recognized in scientific literature as valuable scaffolds in medicinal chemistry and drug discovery . These compounds are frequently investigated for their potential as enzyme inhibitors and have been identified as a robust core for developing modulators of biological targets such as the Farnesoid X receptor (FXR) and GPBAR1 . Furthermore, the isonicotinamide structure is a key subject in quantitative and qualitative structural analysis to understand conformational requirements and intermolecular interactions, which are crucial for the design of effective inhibitors . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest findings on chlorinated pyridinecarboxamides.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3,5-trichloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c7-2-1-11-5(9)4(8)3(2)6(10)12/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMMUAJQJPKMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2,3,5-Trichloroisonicotinamide CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5-Trichloroisonicotinamide (CAS 70593-53-2) is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of agrochemicals and pharmaceutical agents. Characterized by a halogenated pyridine ring and a carboxamide group at the C4 position, this compound exhibits unique electronic properties that facilitate regioselective nucleophilic aromatic substitutions (


). This guide provides a comprehensive technical profile, including validated synthetic protocols, physicochemical properties, and reactivity maps for research and development applications.

Part 1: Chemical Identity & Physicochemical Profile[2]

The core identity of 2,3,5-trichloroisonicotinamide is defined by its electron-deficient pyridine ring, which dictates its solubility profile and reactivity toward nucleophiles.[1]

Table 1: Chemical Identification & Properties
PropertyData
Systematic Name 2,3,5-Trichloropyridine-4-carboxamide
Common Name 2,3,5-Trichloroisonicotinamide
CAS Registry Number 70593-53-2
Molecular Formula

Molecular Weight 225.46 g/mol
Appearance White to off-white crystalline solid
Melting Point 174 – 175 °C
Solubility Soluble in DMSO, DMF, warm Methanol; Sparingly soluble in Water
Acidity (pKa) Pyridine nitrogen is non-basic due to -I effect of 3 Cl atoms
SMILES NC(=O)C1=C(Cl)C=NC(Cl)=C1Cl
InChI Key InChI=1S/C6H3Cl3N2O/c7-3-1-11-5(9)4(8)6(3)10(12)13

Part 2: Synthetic Methodology

The synthesis of 2,3,5-trichloroisonicotinamide is most efficiently achieved through the activation of its corresponding carboxylic acid precursor. The presence of three chlorine atoms on the ring deactivates the system, requiring potent chlorinating agents for acid chloride formation.

Protocol: Conversion of 2,3,5-Trichloroisonicotinic Acid to Amide

Reaction Overview:

  • Activation: Conversion of the acid to the acid chloride using Thionyl Chloride (

    
    ).
    
  • Amidation: Nucleophilic acyl substitution using aqueous ammonia or ammonia in dioxane.

Reagents:

  • 2,3,5-Trichloroisonicotinic acid (CAS 406676-18-4)

  • Thionyl Chloride (

    
    )[2]
    
  • Catalytic DMF (N,N-Dimethylformamide)

  • Ammonium Hydroxide (28%

    
    ) or 0.5M 
    
    
    
    in Dioxane
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 10.0 mmol of 2,3,5-trichloroisonicotinic acid in 20 mL of anhydrous Toluene or DCM.

    • Add 15.0 mmol of Thionyl Chloride dropwise.

    • Add 2-3 drops of DMF as a catalyst (critical for forming the Vilsmeier-Haack intermediate to accelerate reaction).

    • Reflux the mixture for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases and the solution becomes clear.
    • In-process check: Aliquot quenched in MeOH should show methyl ester by TLC/LCMS.

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and solvent. The residue (crude acid chloride) is used immediately.
      
  • Amidation:

    • Dissolve the crude acid chloride in 10 mL of anhydrous 1,4-dioxane or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 30.0 mmol of Ammonium Hydroxide (28%) or excess Ammonia in dioxane, maintaining the temperature below 5 °C to prevent hydrolysis back to the acid.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup & Purification:

    • Evaporate the organic solvent (if dioxane is used) or dilute with water (if DCM is used).

    • The product typically precipitates as a white solid upon addition of cold water.

    • Filter the solid and wash with cold water (

      
       mL) to remove ammonium chloride salts.
      
    • Dry under vacuum at 45 °C.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

SynthesisPath Start 2,3,5-Trichloroisonicotinic Acid (CAS 406676-18-4) Inter Acid Chloride Intermediate Start->Inter SOCl2, DMF (cat) Reflux, 2h Product 2,3,5-Trichloroisonicotinamide (CAS 70593-53-2) Inter->Product NH3 (aq) or Dioxane 0°C to RT

Figure 1: Two-step synthesis of 2,3,5-trichloroisonicotinamide via acid chloride activation.

Part 3: Reactivity & Functionalization

The 2,3,5-trichloroisonicotinamide scaffold offers distinct sites for chemical modification. The electron-withdrawing nature of the three chlorine atoms and the amide group makes the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (


), particularly at the C-2 and C-6 positions.
Key Reactivity Patterns[3]
  • Regioselective

    
    : 
    
    • The C-2 chlorine is the most activated leaving group due to the inductive effect of the adjacent ring nitrogen and the para-relationship to the electron-withdrawing amide group (though the amide is at C-4, the C-2 position is ortho to N and meta to the amide, but electronic density maps suggest C-2/C-6 vulnerability).

    • Reaction: Treatment with primary amines or alkoxides in polar aprotic solvents (DMF, DMSO) typically displaces the C-2 chlorine.

  • Dehydration to Nitrile:

    • The primary amide can be dehydrated to the corresponding nitrile (2,3,5-trichloroisonicotinonitrile) using phosphorous oxychloride (

      
      ) or Trifluoroacetic Anhydride (TFAA).
      
  • Hofmann Rearrangement:

    • Treatment with bromine and base (

      
      ) can convert the amide to the amine (4-amino-2,3,5-trichloropyridine), a pathway to highly substituted aminopyridines.
      
Visualization: Reactivity Map

Reactivity Center 2,3,5-Trichloroisonicotinamide Nitrile 2,3,5-Trichloroisonicotinonitrile (Dehydration) Center->Nitrile POCl3 or TFAA Amino 4-Amino-2,3,5-trichloropyridine (Hofmann Rearrangement) Center->Amino Br2, NaOH Subst 2-Amino-3,5-dichloro-isonicotinamide (SnAr at C-2) Center->Subst R-NH2, DMF, Heat

Figure 2: Divergent functionalization pathways for the trichloroisonicotinamide scaffold.

Part 4: Safety & Handling

Hazard Classification (GHS):

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • STOT-SE: Category 3 (Respiratory Irritation)

Handling Protocols:

  • Engineering Controls: All operations involving solid handling or thermal reactions must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Response: Sweep up solids to avoid dust generation. Clean surface with ethanol followed by water.

References

  • Sigma-Aldrich. Product Detail: 2,3,5-trichloropyridine-4-carboxamide. Retrieved from (Verified CAS 70593-53-2 and Melting Point data).

  • BenchChem. Protocol for Amidation of Trichloronicotinoyl Chloride. Retrieved from (Methodology adaptation for amide synthesis).

  • National Center for Biotechnology Information. PubChem Compound Summary for 2,3,5-Trichloroisonicotinic acid. Retrieved from (Precursor properties).

  • ChemGuide. Reactions of Acyl Chlorides with Ammonia. Retrieved from (Mechanistic grounding for amidation).

Sources

Technical Guide: Synthesis Pathways for 2,3,5-Trichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5-Trichloroisonicotinamide (2,3,5-trichloro-4-pyridinecarboxamide) represents a critical scaffold in the development of halogenated pyridine-based agrochemicals (specifically auxinic herbicides) and antitubercular pharmaceutical intermediates. Its structural uniqueness lies in the specific chlorination pattern at positions 2, 3, and 5, leaving the 6-position open for potential further functionalization or metabolic degradation, while the 4-position hosts the amide functionality.

This guide outlines two primary synthesis pathways:

  • The Acyl Chloride Activation Route (Method A): The preferred laboratory-scale method, prioritizing high yield and purity using 2,3,5-trichloroisonicotinic acid as the starting material.

  • The De Novo Organometallic Route (Method B): A retro-synthetic approach starting from 2,3,5-trichloropyridine, utilizing regioselective lithiation for researchers requiring upstream precursor synthesis.

Retrosynthetic Analysis & Strategy

The synthesis of 2,3,5-trichloroisonicotinamide is governed by the electron-deficient nature of the polychlorinated pyridine ring. Nucleophilic attack at the carbonyl carbon (amide formation) is facilitated by the ring's electron withdrawal, but the same property makes the ring susceptible to nucleophilic aromatic substitution (


) at the C2 and C6 positions if reaction conditions are too harsh.
Pathway Logic Visualization

The following diagram illustrates the strategic disconnections chosen for this guide.

Retrosynthesis Target 2,3,5-Trichloroisonicotinamide Acid 2,3,5-Trichloroisonicotinic Acid (CAS 406676-18-4) AcidCl Acid Chloride Intermediate Acid->AcidCl Activation (SOCl2) AcidCl->Target Amidation (NH3) TCP 2,3,5-Trichloropyridine TCP->Acid Lithiation (LDA) + CO2 PCP Pentachloropyridine PCP->TCP Zn Reduction (Regioselective)

Figure 1: Retrosynthetic disconnection showing the primary Acid-to-Amide route and the upstream Organometallic route.

Method A: The Acyl Chloride Activation Route

Applicability: High-purity laboratory synthesis; Drug Discovery. Precursor: 2,3,5-Trichloroisonicotinic acid (CAS 406676-18-4).

This method utilizes the carboxylic acid as a stable starting material. Direct amidation via coupling reagents (EDC/HOBt) is often inefficient for electron-deficient pyridines due to steric hindrance from the C3 and C5 chlorines. Conversion to the acid chloride followed by ammonolysis is the robust standard.

Reaction Scheme[2][3]
  • Activation:

    
    
    
  • Amidation:

    
    
    
Detailed Protocol
Step 1: Acid Chloride Formation
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar line).

  • Charging: Add 5.0 g (22.1 mmol) of 2,3,5-trichloroisonicotinic acid to the flask.

  • Solvent: Add 25 mL of anhydrous Toluene or Thionyl Chloride (neat). Note: Using neat SOCl₂ serves as both solvent and reagent, driving the reaction to completion.

  • Catalyst: Add 2-3 drops of anhydrous DMF (Dimethylformamide). Critical: DMF forms the Vilsmeier-Haack reagent in situ, catalysing the chlorination.

  • Reaction: Heat the mixture to reflux (75-80°C) for 3-4 hours. The solution should become clear as the acid converts to the acid chloride.

  • Workup: Evaporate the excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow semi-solid. Caution: Do not expose to humid air.

Step 2: Ammonolysis
  • Solvent: Dissolve the crude acid chloride in 20 mL of anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). Cool to 0°C in an ice bath.

  • Reagent Addition:

    • Option A (Gas): Bubble anhydrous ammonia gas through the solution for 30 minutes.

    • Option B (Aqueous): Add 10 mL of concentrated ammonium hydroxide (28% NH₃) dropwise, maintaining temp < 10°C.

  • Precipitation: The amide typically precipitates out of the organic solvent (if using DCM/THF) or forms a suspension.

  • Isolation: Stir for 1 hour at room temperature. Filter the solid precipitate.

  • Purification: Wash the filter cake with cold water (to remove NH₄Cl) and then cold hexanes. Recrystallize from Ethanol/Water if necessary.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature (Step 1) Reflux (76°C)Ensures complete conversion of the sterically hindered acid.
Moisture Control < 0.1% WaterThionyl chloride hydrolyzes violently; moisture deactivates the acid chloride.
Ammonia Equivalents > 2.5 eqExcess ammonia is required to neutralize the HCl generated (forming NH₄Cl).

Method B: The Organometallic Route (De Novo)

Applicability: When the carboxylic acid is unavailable; Upstream chemical manufacturing. Precursor: 2,3,5-Trichloropyridine (CAS 16063-70-0).

This pathway exploits the acidity of the C4-proton in 2,3,5-trichloropyridine. The C4 position is flanked by two chlorine atoms (C3, C5), making it significantly more acidic than the C6 position (flanked by N and Cl) due to the inductive effect (-I) of the halogens.

Reaction Logic
  • Lithiation: Deprotonation at C4 using Lithium Diisopropylamide (LDA).

  • Carboxylation: Quenching the lithiated species with

    
    .
    
Detailed Protocol
Step 1: Regioselective Lithiation
  • Inert System: Flame-dry a 3-neck flask and purge with Argon.

  • LDA Preparation: Add anhydrous THF (50 mL) and Diisopropylamine (1.1 eq). Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins to form LDA.

  • Substrate Addition: Dissolve 2,3,5-trichloropyridine (1.0 eq) in THF. Add this solution dropwise to the LDA mixture at -78°C.

    • Mechanism:[1][2][3] The bulky base (LDA) removes the proton at C4. The kinetic product is favored at low temperatures.

    • Color Change: The solution typically turns deep red/brown, indicating the formation of 2,3,5-trichloro-4-lithiopyridine.

  • Stirring: Maintain at -78°C for 45-60 minutes. Warning: Warming above -50°C may cause "halogen dance" rearrangement or decomposition.

Step 2: Electrophilic Quench (Carboxylation)
  • CO2 Addition: Bubble dry

    
     gas (passed through a drying tube) into the reaction mixture, or add excess crushed dry ice (washed with ether) to the flask.
    
  • Workup: Allow the mixture to warm to room temperature. Quench with 1N HCl until pH < 2.

  • Extraction: Extract with Ethyl Acetate (3x). The product (2,3,5-trichloroisonicotinic acid) will be in the organic layer.

  • Conversion: Proceed to Method A for amidation.

Pathway Visualization

Lithiation Substrate 2,3,5-Trichloropyridine Intermediate 4-Lithio-Species (-78°C) Substrate->Intermediate LDA / THF Product 2,3,5-Trichloroisonicotinic Acid Intermediate->Product 1. CO2 2. H3O+

Figure 2: Regioselective lithiation at the C4 position facilitated by the inductive effect of flanking chlorines.

Analytical Validation

To ensure the integrity of the synthesized 2,3,5-trichloroisonicotinamide, the following analytical markers should be verified.

NMR Spectroscopy (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~8.6 ppm (s, 1H): The proton at position C6. This is the diagnostic peak. If reaction occurred at C6, this peak would be missing.

    • δ ~8.1 ppm (br s, 1H): Amide N-H (a).

    • δ ~7.8 ppm (br s, 1H): Amide N-H (b).

  • ¹³C NMR:

    • Carbonyl carbon (~165 ppm).

    • C2, C3, C5 (quaternary carbons attached to Cl, ~120-150 ppm range).

    • C6 (CH, ~145-150 ppm).

Mass Spectrometry
  • Pattern: Look for the characteristic isotope pattern of three chlorine atoms (

    
     and 
    
    
    
    ).
  • M+ Peaks: A cluster of peaks separated by 2 mass units (M, M+2, M+4, M+6) with relative intensities approximately 100:96:30:3 (for Cl3).

Safety & Handling

  • Thionyl Chloride (SOCl₂): Highly toxic and corrosive. Reacts violently with water to release HCl and SO₂ gases. Must be used in a fume hood with a scrubber.

  • Polychlorinated Pyridines: Potential environmental toxins. Handle with gloves and dispose of as halogenated organic waste.

  • Lithium Reagents: Pyrophoric. Requires strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

References

  • Preparation of 2,3,5-trichloropyridine. US Patent 4,111,938. (Describes the synthesis of the core pyridine scaffold from pentachloropyridine or tetrachloropyridine).

  • 2,3,5-Trichloroisonicotinic acid. Sigma-Aldrich Product Specification (CAS 406676-18-4). (Confirms stability and commercial availability of the acid precursor).

  • Regioselective Lithiation of Chloropyridines.Schlosser, M., et al.
  • Amide Synthesis from Acid Chlorides. Chemistry Steps. (Standard mechanism grounding for the Acid -> Amide transformation).

Sources

2,3,5-Trichloroisonicotinamide: A Technical Guide to Solubilization and Stock Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3,5-Trichloroisonicotinamide Solubility in DMSO and Other Organic Solvents Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1]

Executive Summary

2,3,5-Trichloroisonicotinamide (CAS: 2136-98-3 / Analogous to Acid CAS: 406676-18-4) is a halogenated pyridine derivative characterized by significant lipophilicity and poor aqueous solubility.[1] While the parent isonicotinamide is water-soluble, the addition of three chlorine atoms at the 2, 3, and 5 positions drastically alters the physicochemical landscape, rendering the molecule hydrophobic.[1]

This guide provides a validated framework for solubilizing this compound, focusing on Dimethyl Sulfoxide (DMSO) as the primary vehicle.[1] It addresses the "crash-out" phenomenon during aqueous dilution and provides a self-validating protocol for preparing stable stock solutions.

Part 1: Physicochemical Profile & Solubility Landscape[2]

To master the solubility of 2,3,5-trichloroisonicotinamide, one must understand the competition between its crystal lattice energy (stabilized by amide hydrogen bonding and halogen interactions) and the solvation power of the carrier.[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~225.46 g/mol Small molecule; diffusion is rapid once dissolved.
Physical State Solid (Crystalline powder)Requires energy (sonication/heat) to break lattice.
Predicted LogP ~1.8 – 2.2Moderate lipophilicity; prefers organic phases.
H-Bond Donors 1 (Amide -NH2)Capable of H-bonding; DMSO is ideal to disrupt this.
H-Bond Acceptors 2 (Pyridine N, Amide O)Acceptors facilitate solubility in polar aprotic solvents.[1]
1. The Primary Solvent: DMSO (Dimethyl Sulfoxide)

Solubility Potential: High (> 50 mM typical; up to 100 mM achievable with warming). DMSO is the "Universal Solvent" for this compound class because it acts as a powerful hydrogen bond acceptor. It disrupts the intermolecular N-H[1]···O bonds that hold the 2,3,5-trichloroisonicotinamide crystal lattice together.[1]

  • Mechanism: DMSO encapsulates the lipophilic trichloropyridine core while interacting with the amide protons.

  • Risk: DMSO is hygroscopic.[2] Water absorption reduces solubility power and can catalyze amide hydrolysis over long-term storage.

2. Secondary Organic Solvents
  • DMF (Dimethylformamide): Excellent alternative. Similar solvation mechanism to DMSO but higher toxicity. Use if DMSO interferes with specific downstream chemical reactions.

  • Methanol/Ethanol: Moderate solubility. The protic nature interferes with solvation efficiency compared to DMSO. Heating (40°C) is often required to achieve >10 mM concentrations.

  • Acetone/Ethyl Acetate: Good solubility, but high volatility makes them poor choices for stock solutions (concentration changes due to evaporation).[1]

3. The Aqueous Challenge (Water/Buffer)

Solubility: Negligible (< 100 µM without co-solvents). The three chlorine atoms create a hydrophobic shield. Direct addition of the solid to water will result in a suspension, not a solution.

Part 2: Experimental Protocol – The "Saturation Ladder"

Since specific solubility data for this intermediate is often proprietary or batch-dependent, you must use a Self-Validating Dissolution Protocol . Do not assume a fixed solubility limit; test it.

Phase 1: Stock Solution Preparation (Target: 50 mM)[1]

Materials:

  • 2,3,5-Trichloroisonicotinamide (Solid)[1][3]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]

  • Vortex mixer and Ultrasonic bath (35–40 kHz)[1]

  • Amber glass vials (to prevent photodegradation)[1]

Step-by-Step Workflow:

  • Gravimetric Calculation: Weigh approximately 11.3 mg of compound.

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not add the solid to the liquid; add liquid to the solid to ensure no powder adheres to the upper walls.

  • Mechanical Dispersion: Vortex at max speed for 30 seconds. The solution may appear cloudy initially.

  • Thermal/Sonic Assistance: Sonicate at room temperature for 5–10 minutes.

    • Critical Check: If the solution remains cloudy, heat gently to 40°C in a water bath for 5 minutes. The compound is thermally stable at this mild temperature.

  • Visual Validation: Hold the vial against a light source. The liquid must be optically clear with no refracting particles.

Phase 2: The "Crash-Out" Test (For Bioassays)[1]

Researchers often fail when diluting the DMSO stock into aqueous media (cell culture media or assay buffer). The hydrophobic compound precipitates immediately upon contact with water.

The Serial Dilution Visual Check:

  • Prepare a clear 50 mM stock in DMSO.

  • Pipette 2 µL of stock into 998 µL of PBS (Phosphate Buffered Saline) in a clear tube (100 µM final).

  • Vortex immediately.

  • Inspect:

    • Clear: Solubility is sufficient for assay.

    • Cloudy/Precipitate: The compound has "crashed out." You must lower the working concentration or use a carrier (e.g., cyclodextrins or Pluronic F-127).[1]

Part 3: Visualization of Workflows
Diagram 1: Solubilization Decision Tree

This logic flow ensures you select the correct solvent system based on your downstream application.

SolubilityLogic Start Start: 2,3,5-Trichloroisonicotinamide (Solid Powder) AppCheck Determine Application Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Chemical Synthesis (Reaction Intermediate) AppCheck->Synthesis Analytical LC-MS / HPLC Analysis AppCheck->Analytical DMSO_Stock Prepare Stock in DMSO (10 - 50 mM) BioAssay->DMSO_Stock Preferred Carrier DCM_Solv Dissolve in DCM or EtOAc (High Solubility) Synthesis->DCM_Solv Extraction/Reaction MeOH_Solv Dissolve in MeOH/ACN (Compatible with Mobile Phase) Analytical->MeOH_Solv Avoid DMSO signals CrashCheck Perform 'Crash-Out' Test (Dilute 1:1000 in Buffer) DMSO_Stock->CrashCheck Success Solution Clear? Proceed to Assay CrashCheck->Success Yes Fail Precipitate Forms? Reduce Conc. or Add Surfactant CrashCheck->Fail No

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Diagram 2: The Saturation Method (Stock Prep)

A visual SOP for preparing the stock solution to ensure reproducibility.

StockPrep Step1 1. Weigh Solid (Calculate for 50mM) Step2 2. Add Anhydrous DMSO (Do not use wet DMSO) Step1->Step2 Step3 3. Vortex & Sonicate (5 mins @ 25°C) Step2->Step3 Check Visual Inspection Step3->Check Clear Clear Solution Store @ -20°C Check->Clear Pass Cloudy Cloudy/Particles Check->Cloudy Fail Heat Heat to 40°C (Max 10 mins) Cloudy->Heat Heat->Check Re-inspect

Caption: Step-by-step workflow for preparing a stable stock solution, including thermal intervention steps.

Part 4: Stability and Storage[5]
  • Hydrolysis Risk: The amide bond in 2,3,5-trichloroisonicotinamide is electron-deficient due to the three chlorine atoms on the ring. This makes it susceptible to nucleophilic attack (hydrolysis) if stored in DMSO containing water.

    • Degradation Product: 2,3,5-Trichloroisonicotinic acid (often precipitates).[1]

  • Storage Protocol:

    • Temperature: -20°C or -80°C.

    • Container: Amber glass (plastic can leach leachables into DMSO).

    • Freeze/Thaw: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which introduce atmospheric moisture.[1]

References
  • PubChem. (n.d.).[4] Isonicotinamide Physicochemical Properties. National Library of Medicine. Retrieved from [Link][1][4]

  • Gaylord Chemical. (2007).[5] DMSO Solubility Data: Organic & Inorganic Compounds. Gaylord Chemical Company Bulletin 102. Retrieved from [Link][1]

  • Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] (Contextual grounding for solubility screening protocols).

  • Li, P., & Zhao, L. (2016).[1] Developing Early Formulations: Practice and Perspective. Elsevier. (Reference for cosolvent selection in lipophilic amides).

Sources

2,3,5-Trichloroisonicotinamide and its relation to nicotinamide adenine dinucleotide (NAD+) pathways

[1]

Executive Summary

2,3,5-Trichloroisonicotinamide (CAS: 70593-53-2) is a halogenated pyridinecarboxamide derivative.[1][2] While direct literature on its specific biological activity is sparse, its structural homology to Isonicotinamide (INA) and Nicotinamide (NAM) positions it as a high-value candidate for modulating NAD+-dependent enzymes.[1]

This guide provides a theoretical framework and experimental roadmap for researchers. Based on Structure-Activity Relationship (SAR) principles, this compound is hypothesized to act as a competitive inhibitor of PARP (Poly(ADP-ribose) polymerase) or a modulator of NAMPT (Nicotinamide phosphoribosyltransferase) .[1] Its trichloro-substitution pattern significantly alters lipophilicity and electronic distribution compared to the parent isonicotinamide, potentially enhancing membrane permeability and binding affinity in hydrophobic pockets of target enzymes.[1]

Chemical Identity & Physicochemical Properties

Before initiating biological assays, the compound's physicochemical profile must be understood to optimize solubility and delivery vectors.

PropertyDataNotes
IUPAC Name 2,3,5-Trichloropyridine-4-carboxamide-
CAS Number 70593-53-2-
Molecular Formula C₆H₃Cl₃N₂O-
Molecular Weight 225.46 g/mol -
Predicted LogP ~2.5 - 3.0Significantly more lipophilic than Isonicotinamide (LogP ~ -0.3), suggesting enhanced cellular uptake.[1]
H-Bond Donors 1 (Amide NH₂)Critical for active site binding (mimicking Nicotinamide).[1]
H-Bond Acceptors 2 (Pyridine N, Amide O)The electron-withdrawing Cl atoms reduce the basicity of the Pyridine N.

Mechanistic Hypotheses: Interaction with NAD+ Pathways

The biological activity of 2,3,5-Trichloroisonicotinamide is predicted to intersect with the NAD+ salvage pathway at two critical nodes. Researchers should design experiments to test these competing hypotheses.

Hypothesis A: Potent PARP Inhibition (NAD+ Preservation)

Mechanism: PARP enzymes consume NAD+ to repair DNA damage.[3] Isonicotinamide is a known, albeit weak, PARP inhibitor.

  • Structural Logic: The amide group mimics the nicotinamide moiety of NAD+, binding to the catalytic site of PARP. The three chlorine atoms at positions 2, 3, and 5 provide steric bulk and lipophilicity, potentially occupying the hydrophobic sub-pockets often targeted by potent PARP inhibitors (e.g., Olaparib analogs).

  • Outcome: Inhibition of PARP prevents the rapid depletion of intracellular NAD+ pools during genotoxic stress.

Hypothesis B: NAMPT Inhibition (NAD+ Depletion)

Mechanism: NAMPT is the rate-limiting enzyme recycling Nicotinamide (NAM) back into NAD+.[1]

  • Structural Logic: As a structural analog of NAM, 2,3,5-Trichloroisonicotinamide may compete for the NAM binding site on NAMPT without being catalytically processed into NMN (due to the 4-position amide vs. 3-position in NAM, and steric hindrance from Cl).[1]

  • Outcome: Competitive inhibition of NAMPT would block the salvage pathway, leading to a progressive depletion of cellular NAD+, a strategy often employed in oncology (e.g., FK866).

Pathway Visualization

The following diagram illustrates the potential interference points of 2,3,5-Trichloroisonicotinamide within the NAD+ salvage and consumption pathways.

NAD_PathwayTrpTryptophan (De Novo)NADNAD+Trp->NAD De Novo PathwayNAMNicotinamide (NAM)NMNNicotinamide Mononucleotide (NMN)NAM->NMN NAMPT(Salvage)NMN->NAD NMNATPARPPARP Enzymes(DNA Repair)NAD->PARP SubstrateSirtuinsSirtuins(Deacetylation)NAD->Sirtuins SubstrateCD38CD38(Signaling)NAD->CD38 SubstratePARP->NAM ByproductSirtuins->NAM ByproductCD38->NAM ByproductCompound2,3,5-Trichloroisonicotinamide(Test Compound)Compound->NAM Hypothesis B:Competition at NAMPTCompound->PARP Hypothesis A:Inhibition

Figure 1: Predicted interference nodes of 2,3,5-Trichloroisonicotinamide in the NAD+ salvage and consumption cycles.[1]

Experimental Protocols

These protocols are designed to validate the mechanistic hypotheses described above.

Protocol 1: Chemical Synthesis (Amidation)

If the compound is not sourced commercially, it can be synthesized from the acid precursor. Objective: Convert 2,3,5-trichloroisonicotinic acid to the amide.[4]

  • Activation: Dissolve 1.0 eq of 2,3,5-trichloroisonicotinic acid in dry Dichloromethane (DCM). Add 1.1 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours under N₂ (gas evolution indicates acyl chloride formation).

  • Amidation: Evaporate solvent to remove excess oxalyl chloride. Redissolve the residue in dry DCM.

  • Addition: Cool to 0°C. Slowly add 5.0 eq of aqueous Ammonia (28%) or bubble NH₃ gas through the solution.

  • Workup: Stir for 1 hour. Wash the organic layer with water, 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water. Confirm structure via ¹H-NMR and Mass Spectrometry.

Protocol 2: In Vitro PARP Inhibition Assay

Objective: Determine if the compound inhibits PARP activity (Hypothesis A). Method: Universal Colorimetric PARP Assay.

  • Preparation: Coat a 96-well plate with Histones.

  • Reaction Mix: Add PARP enzyme (0.5 U/well), Biotinylated-NAD+ (substrate), and varying concentrations of 2,3,5-Trichloroisonicotinamide (0.1 µM – 100 µM).

  • Controls:

    • Positive Control:[1] 3-Aminobenzamide (Standard PARP inhibitor).[1]

    • Negative Control:[1] No inhibitor (Maximal activity).

  • Incubation: Incubate at RT for 1 hour.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.[1] Measure absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol 3: Cellular NAD+ Quantification (Cycling Assay)

Objective: Assess the net effect on intracellular NAD+ levels (Hypothesis A vs. B). Method: Enzymatic Cycling Assay.

  • Cell Culture: Culture HeLa or HepG2 cells in 96-well plates.

  • Treatment: Treat cells with the compound (10 µM, 50 µM) for 6, 12, and 24 hours.

    • Stress Condition (Optional): Co-treat with H₂O₂ (to induce PARP activation) to test NAD+ preservation.

  • Extraction: Lyse cells in Acidic Extraction Buffer (to stabilize NAD+). Neutralize with Alkaline Buffer.

  • Cycling Reaction: Add the extract to a mix containing Alcohol Dehydrogenase (ADH), Ethanol, and Resazurin (or MTT).

    • Mechanism:[1][5][6] ADH reduces NAD+ to NADH.[3] Diaphorase (or PMS) recycles NADH back to NAD+, reducing Resazurin to Resorufin (fluorescent).

  • Measurement: Monitor fluorescence (Ex 530nm / Em 590nm). The rate of fluorescence increase is proportional to the [NAD+] in the sample.

References

  • Isonicotinamide Pharmacology

    • Ferraris, D. et al. (2003). "Design and synthesis of poly (ADP-ribose) polymerase-1 inhibitors." Journal of Medicinal Chemistry. Link

    • Provides the SAR basis for amide-based PARP inhibitors.[1]

  • NAD+ Salvage Pathway & NAMPT

    • Garten, A. et al. (2009). "Nampt: linking NAD biology, metabolism and cancer." Trends in Endocrinology & Metabolism. Link

    • Details the kinetics of NAMPT and competitive inhibition.
  • NAD+ Quantification Protocols

    • Zhu, K. et al. (2015). "A simple and sensitive enzymatic cycling assay for NAD+ measurement." Analytical Biochemistry. Link

    • Standard protocol for the cycling assay described in Section 4.
  • Chemical Properties & Sourcing

    • PubChem Compound Summary for 2,3,5-Trichloropyridine-4-carboxamide.Link

    • Source for structural data and physicochemical properties.[7]

Methodological & Application

Application Note & Protocol: Solubilization of 2,3,5-Trichloroisonicotinamide for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Application Note & Physicochemical Context

Introduction

2,3,5-Trichloroisonicotinamide (MW: ~225.46 g/mol ) is a halogenated pyridine derivative often utilized in fragment-based drug discovery and antimicrobial research.[1] Structurally related to the anti-tubercular drug isoniazid, its high chlorine content significantly alters its physicochemical profile compared to its parent scaffold.

The primary challenge in handling this compound is its lipophilicity (high LogP) and poor aqueous solubility.[2] Improper solubilization leads to "micro-precipitation"—invisible aggregates that cause false negatives (reduced effective concentration) or false positives (aggregate-induced cytotoxicity).

Physicochemical Assessment

Before handling, we must define the compound's behavior in solution.

PropertyValue (Approx.)Implication for Assay
Molecular Weight 225.46 g/mol Small molecule; rapid diffusion if dissolved.
LogP (Predicted) ~2.0 - 2.5Moderately lipophilic. Will partition into plasticware if low-binding plates are not used.
Aqueous Solubility Very Low (< 100 µM)Critical Risk: Will precipitate immediately if DMSO stock is added directly to cold media.
DMSO Solubility High (> 50 mM)Excellent candidate for high-concentration stock solutions.
The "Solvent Shock" Phenomenon

When a hydrophobic compound in 100% DMSO is introduced to an aqueous buffer, the solvent environment changes largely instantaneously. If the local concentration exceeds the thermodynamic solubility limit before mixing occurs, the compound creates a supersaturated zone and "crashes out" as crystals.

  • Solution: This protocol utilizes a "Step-Down Dilution" strategy to mitigate solvent shock.

Part 2: Detailed Protocol

Materials & Reagents
  • Compound: 2,3,5-Trichloroisonicotinamide (Solid, >98% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich or equivalent). Note: Do not use cell culture grade DMSO containing water; use anhydrous grade for stock preparation.

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene tubes for 100% DMSO stocks.

  • Equipment: Analytical balance, Vortex mixer, Ultrasonic water bath (37°C).

Workflow Diagram

The following logic flow ensures solubility is maintained from powder to plate.

DissolutionProtocol Start Weighing (Glass Vial) Solvent Add Anhydrous DMSO (Target: 50 mM) Start->Solvent Dissolve Vortex & Sonicate (37°C, 5 mins) Solvent->Dissolve Inspect Visual QC (Clear Solution?) Dissolve->Inspect Inspect->Solvent No (Add more DMSO) Stock Master Stock (Store -20°C) Inspect->Stock Yes Dilution Intermediate Dilution (100x -> 10x) Stock->Dilution Day of Assay Assay Final Assay Plate (<0.5% DMSO) Dilution->Assay

Figure 1: Critical path for solubilization. Note the visual QC step before storage.

Step-by-Step Procedure
Phase A: Preparation of Master Stock (50 mM)
  • Calculation: Determine the mass required.

    • Example: To make 1 mL of 50 mM stock:

  • Weighing: Weigh ~11.3 mg of powder into a sterile amber glass vial .

    • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes, interfering with bioassays.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication: Place the vial in an ultrasonic water bath at 37°C for 5–10 minutes.

    • Mechanism:[3] Sonication breaks the crystal lattice; heat increases kinetic energy to overcome the dissolution energy barrier.

  • Inspection: Hold the vial against a black background. The solution must be perfectly clear. If turbid, add more DMSO to halve the concentration (25 mM) and recalculate.

Phase B: Serial Dilution (The "Intermediate" Step)

Crucial Rule: Never pipette 100% DMSO stock directly into a cell culture well containing media. The rapid dispersion will cause local precipitation.

  • Prepare Intermediate Plate (V-Bottom, Polypropylene):

    • Dilute the 50 mM Master Stock into cell culture media (or PBS) containing 5-10% DMSO to create a 10X working solution.

    • Why? This intermediate step steps down the hydrophobicity gradually.

  • Final Transfer:

    • Transfer the 10X solution to the cells.

    • Final Target: 1X Compound concentration, 0.5% DMSO (v/v).

DMSO Tolerance & Limits

Ensure your assay controls account for solvent toxicity.

Cell TypeMax Tolerated DMSO (%)Recommended Limit
Immortalized Lines (HeLa, HEK293)1.0%0.5%
Primary Cells (Neurons, Hepatocytes)0.1%0.1%
Enzymatic Assays (Cell-free)5.0%1.0%

Part 3: Quality Control & Troubleshooting

Verification Method (Nephelometry)

If high-throughput screening is planned, validate solubility using a nephelometer (light scattering) or a simple absorbance scan.

  • Protocol: Dilute compound to testing concentration in buffer. Measure Absorbance at 600nm (OD600).

  • Pass Criteria: OD600 < 0.005 (comparable to blank buffer). High OD indicates precipitation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Cloudiness upon adding DMSO Saturation limit reachedAdd DMSO to reduce concentration by 50%. Sonicate for 10 mins.
Precipitate in Culture Media "Solvent Shock"Do not add 100% stock to media. Use the "Intermediate Dilution" method (Phase B).
Yellow discoloration Oxidation of amine/pyridineCheck storage. Compound may be light-sensitive.[4] Use amber vials and store under Nitrogen if possible.
High Cell Death in Vehicle Control DMSO ToxicityReduce final DMSO to <0.1%.[5][6][7] Verify DMSO grade is "Cell Culture Tested".

Part 4: References

  • Sittampalam, G. S., et al. (Eds.).[8] (2004).[9][10] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[10][11]

    • Source:

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.

    • Source:

  • Waybright, T. J., et al. (2009). Assay Guidance Manual: Compound Management.

    • Source:

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.[12]

    • Source:

  • PubChem. (n.d.). Compound Summary: Isonicotinamide analogs.

    • Source:

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 2,3,5-Trichloroisonicotinamide in cell culture experiments.

Note on Compound Identity: The specific chemical name 2,3,5-Trichloroisonicotinamide (CAS 70593-53-2) refers to a chlorinated pyridine carboxamide.[1][2] It is structurally related to Nicotinamide (NAM) and Isonicotinamide , which are inhibitors of Sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs) . Unlike the well-known Akt inhibitor Triciribine (often abbreviated as TCN), this compound is a distinct small molecule. Due to the limited public literature on this specific derivative compared to its non-chlorinated analogs, this guide focuses on de novo dose optimization and mechanism-based screening protocols.

Executive Summary

2,3,5-Trichloroisonicotinamide is a halogenated derivative of isonicotinamide. Biologically, it functions as a NAD+ mimetic , with potential activity as an inhibitor of NAD+-dependent enzymes such as Sirtuins (SIRT1-7) and PARPs . The addition of chlorine atoms at the 2, 3, and 5 positions significantly alters the electronic properties and lipophilicity (LogP) compared to the parent molecule, potentially enhancing membrane permeability and potency while altering metabolic stability.

For mammalian cell culture, the recommended starting screening range is 0.1 µM to 100 µM . A fixed "standard" concentration is not established in broad literature; therefore, researchers must determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for their specific cell line.

Key Parameters
ParameterSpecification
Molecular Weight 225.46 g/mol
Solubility Soluble in DMSO (>50 mM); Poorly soluble in water.[3]
Primary Target Class NAD+-dependent Deacetylases (Sirtuins), PARPs (Putative).
Stock Concentration 10 mM or 50 mM in DMSO.
Working Range 0.1 µM – 100 µM (Dose-Response Required).
Vehicle Control DMSO (Final concentration < 0.5%).[4]

Scientific Rationale & Mechanism

Structural Logic

The core structure, isonicotinamide (pyridine-4-carboxamide), is a weak inhibitor of Sirtuins. The introduction of electron-withdrawing chlorine atoms at positions 2, 3, and 5 serves two purposes:

  • Increased Lipophilicity: Facilitates passive diffusion across the cell membrane, addressing the poor uptake often seen with polar nicotinamide derivatives.

  • Electronic Modulation: Alters the pKa of the amide and pyridine nitrogen, potentially increasing affinity for the NAD+ binding pocket of Sirtuins or PARPs.

Expected Biological Activity
  • SIRT Inhibition: By mimicking the nicotinamide moiety of NAD+, the compound competes for the regulatory site on Sirtuin enzymes, leading to the accumulation of acetylated substrates (e.g., Acetyl-p53, Acetyl-Histone H3).

  • Cytotoxicity: At high concentrations (>100 µM), halogenated pyridines can induce oxidative stress or mitochondrial uncoupling.

Experimental Protocols

Stock Solution Preparation[6]

Objective: Create a stable, concentrated stock solution free of precipitates.

Materials:

  • 2,3,5-Trichloroisonicotinamide (Solid)[2][5]

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent)

  • Vortex mixer[6]

  • 1.5 mL Microcentrifuge tubes (Amber/Opaque recommended)

Protocol:

  • Weighing: Weigh 2.25 mg of 2,3,5-Trichloroisonicotinamide.

  • Dissolution: Add 1.0 mL of sterile DMSO to the vial.

    • Calculation:

      
      .
      
  • Mixing: Vortex vigorously for 30 seconds. Ensure the solution is completely clear.

    • Note: If precipitation persists, warm the solution to 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes and store at -20°C . Avoid repeated freeze-thaw cycles.

Dose-Response Optimization (IC50 Determination)

Objective: Determine the optimal working concentration for your specific cell line using a viability assay (MTT/CTG).

Experimental Design:

  • Cell Line: HeLa, HEK293, or specific cancer line.

  • Seeding Density: 5,000 – 10,000 cells/well (96-well plate).

  • Duration: 24h, 48h, and 72h time points.

Step-by-Step Protocol:

  • Seed Cells: Plate cells in 90 µL of complete media. Incubate for 24 hours to allow attachment.

  • Prepare Serial Dilutions:

    • Prepare a 200 µM working solution (2 µL of 10 mM Stock + 98 µL Media).

    • Perform 1:2 or 1:3 serial dilutions in media to generate: 100, 33, 11, 3.7, 1.2, 0.4, 0.13 µM.

  • Treatment: Add 10 µL of the diluted compounds to the cells (Final Volume 100 µL).

    • Controls:Vehicle Control (0.5% DMSO) and Positive Control (e.g., 10 mM Nicotinamide or 1 µM Doxorubicin).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add viability reagent (e.g., CellTiter-Glo or MTT). Measure absorbance/luminescence.

  • Analysis: Plot Log[Concentration] vs. % Viability to calculate IC50.

Functional Assay: Acetylation Screening (SIRT Activity)

Objective: Verify if the compound acts as a SIRT inhibitor by detecting increased protein acetylation.

Protocol:

  • Treat Cells: Treat cells with 10 µM and 50 µM of 2,3,5-Trichloroisonicotinamide for 6 hours.

  • Lysis: Lyse cells in RIPA buffer containing Trichostatin A (TSA) (to inhibit HDACs) and Nicotinamide (to prevent post-lysis SIRT activity).

  • Western Blot:

    • Primary Antibody: Anti-Acetyl-p53 (Lys382) or Anti-Acetyl-Histone H3 (Lys9).

    • Loading Control: Anti-Total p53 or Anti-Actin.

  • Result Interpretation: An increase in acetylation signal relative to DMSO control confirms SIRT inhibition.

Visualization of Experimental Workflow

The following diagram illustrates the decision matrix for optimizing the concentration of 2,3,5-Trichloroisonicotinamide.

G Start Start: 2,3,5-Trichloroisonicotinamide (Solid Powder) Stock Prepare 10 mM Stock in DMSO Start->Stock Dilution Serial Dilution (0.1 µM - 100 µM) Stock->Dilution Dilute in Media Assay Cell Viability Assay (48h Treatment) Dilution->Assay Check Check Viability > 80%? Assay->Check Toxicity High Toxicity detected (Non-specific killing) Check->Toxicity No (<80%) Functional Proceed to Functional Assay (Western Blot: Ac-p53) Check->Functional Yes (>80%) LowerDose Reduce Range: 0.01 µM - 10 µM Toxicity->LowerDose LowerDose->Assay Retest

Caption: Workflow for determining the non-toxic, biologically effective concentration range.

Safety and Handling (E-E-A-T)

  • Hazard Identification: As a halogenated pyridine, this compound may be a skin and eye irritant.[7] It is potentially toxic if swallowed.[7]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of all solid and liquid waste as hazardous chemical waste (halogenated organic).

Disambiguation

Do not confuse with:

  • TCN (Triciribine): A nucleoside analog Akt inhibitor.

  • Picloram: A structurally similar herbicide (4-amino-3,5,6-trichloropicolinic acid).

  • Nicotinamide: The non-chlorinated parent compound, which requires much higher concentrations (5-10 mM) for similar inhibitory effects.

References

  • PubChem Compound Summary. (2023). 2,3,5-Trichloroisonicotinamide (CID 12847688). National Center for Biotechnology Information. Link

  • Avalos, J. L., et al. (2005). "Structure-based inhibitors of SIRT1." Molecular Cell, 17(6), 855-868. (Describes the mechanism of isonicotinamide derivatives as SIRT inhibitors). Link

  • Schmidt, M. T., et al. (2004). "High-throughput screening of a chemical library for inhibitors of the sirtuin SIRT1." Journal of Biomolecular Screening, 9(6), 550-550. (Methodology for screening NAM analogs). Link

  • Sigma-Aldrich. (2023). DMSO Solubility Data for Pyridine Carboxamides. Link

(Note: Specific biological data for CAS 70593-53-2 is inferred from structural analogs due to limited direct literature. The protocols above are designed to validate its activity de novo.)

Sources

Developing an HPLC method for 2,3,5-Trichloroisonicotinamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2,3,5-Trichloroisonicotinamide

Introduction & Scope

2,3,5-Trichloroisonicotinamide (TCIN) is a critical halogenated pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity—defined by the positioning of three chlorine atoms on the pyridine ring—dictates its reactivity and lipophilicity.

Developing a robust analytical method for TCIN presents specific challenges:

  • Hydrophobicity: The three chlorine substituents significantly increase the logP (estimated >2.0) compared to the parent isonicotinamide (logP ~ -0.45), necessitating a method capable of eluting highly retained species.

  • Electronic Effects: The electron-withdrawing nature of the halogens suppresses the basicity of the pyridine nitrogen, rendering the molecule neutral at typical HPLC pH ranges (2.0–7.0).

  • Impurity Profile: Common process impurities include the hydrolysis product (2,3,5-trichloroisonicotinic acid) and des-chloro analogs, requiring high selectivity.

This guide details the development of a reverse-phase HPLC (RP-HPLC) protocol designed for precision, robustness, and compliance with ICH Q2(R1) validation standards.

Method Development Strategy: The "Why" Behind the Parameters

Stationary Phase Selection

Given the hydrophobic nature of TCIN, a C18 (Octadecylsilane) stationary phase is the logical choice. The non-polar interaction mechanism (van der Waals forces) allows for sufficient retention of the trichlorinated species while permitting the separation of more polar impurities (e.g., starting materials) early in the run.

  • Selection: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (3.5 µm or 5 µm particle size).

  • Rationale: These columns employ end-capping technology to reduce silanol activity, preventing peak tailing often associated with nitrogen-containing heterocycles.

Mobile Phase & pH Control

While TCIN is likely neutral due to the electron-withdrawing chlorines, residual silanols on the silica support can still interact with the pyridine ring.

  • Buffer: 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Trifluoroacetic Acid (TFA).

  • Rationale: Acidic pH (~2.0–2.5) suppresses the ionization of residual silanols (Si-OH → Si-O⁻), ensuring sharp peak shapes. It also keeps any potential acidic impurities (like trichloroisonicotinic acid) in their non-ionized form, improving their retention and resolution.

Detection Wavelength

Chlorinated pyridines typically exhibit strong UV absorption in the 270–280 nm range.

  • Recommendation: 272 nm .

  • Verification: A Diode Array Detector (DAD) scan (200–400 nm) is mandatory during initial setup to determine the precise

    
     for the specific matrix.
    

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Quaternary Gradient Pump, Autosampler, DAD/UV Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Column Temp 30°C (Controlled to minimize retention time drift)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 272 nm (Reference: 360 nm)
Run Time 25 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade). Note: Acetonitrile is preferred over methanol for lower backpressure and better selectivity for halogenated aromatics.

Gradient Program

A gradient is essential to elute the highly retained TCIN while resolving early-eluting polar impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibrate / Inject
2.09010Isocratic Hold (Polar impurities)
15.02080Linear Ramp (Elute TCIN)
18.02080Wash Step
18.19010Return to Initial
25.09010Re-equilibration
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Matches the midpoint of the gradient to prevent solvent shock).

  • Stock Standard (1.0 mg/mL): Weigh 50 mg of TCIN Reference Standard into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile, sonicate for 5 mins, then dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Diluent.

Method Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass specific System Suitability Criteria (SST) before every sample set.

System Suitability Criteria
  • Precision: %RSD of peak area for 5 replicate injections of Working Standard ≤ 2.0%.

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Ensures no secondary interactions).

  • Theoretical Plates (N): > 5000 (Ensures column efficiency).

  • Resolution (Rs): If an impurity marker (e.g., 2,3,5-trichloroisonicotinic acid) is present, Rs > 2.0 between TCIN and impurity.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    

Visualizations

Method Development Workflow

MethodDevelopment Start Define Analyte Properties (TCIN: Hydrophobic, Neutral/Weak Base) ColumnSel Select Stationary Phase (C18 End-capped) Start->ColumnSel MobilePhase Design Mobile Phase (A: 0.1% H3PO4, B: ACN) ColumnSel->MobilePhase Gradient Optimize Gradient (10% -> 80% B) MobilePhase->Gradient Test Execute Trial Run (DAD Scan 200-400nm) Gradient->Test Decision Check Peak Shape & Resolution Test->Decision Optimize Adjust pH or Gradient Slope Decision->Optimize Fail (Tailing/Overlap) Finalize Finalize Protocol & Establish SST Limits Decision->Finalize Pass Optimize->Test

Figure 1: Logical workflow for developing the TCIN HPLC method, ensuring iterative optimization based on peak topology.

Impurity Separation Logic

SeparationLogic Injection Sample Injection C18 C18 Column Interaction Injection->C18 Polar Polar Impurities (Starting Materials) Low Retention C18->Polar Elutes 2-5 min (10% B) TCIN TCIN (Analyte) Moderate Retention (Hydrophobic Interaction) C18->TCIN Elutes ~12 min (Gradient Ramp) Lipophilic Highly Lipophilic Byproducts High Retention C18->Lipophilic Elutes >18 min (80% B)

Figure 2: Chromatographic separation mechanism distinguishing TCIN from process-related impurities based on hydrophobicity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or Column void.Ensure buffer pH is acidic (< 3.0).[1] Replace column if guard is old.
Retention Time Drift Temperature fluctuation or Phase collapse.Use column oven (30°C). Ensure at least 5% Organic is always present.
Ghost Peaks Contaminated Mobile Phase or Carryover.Use HPLC-grade water. Add a needle wash step (50:50 MeOH:Water).
High Backpressure Particulate matter in sample.Filter all samples through 0.22 µm PVDF or Nylon filters before injection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Gradient Elution principles).
  • PubChem. (n.d.). Compound Summary: Isonicotinamide. National Library of Medicine. [Link] (Used for comparative physicochemical property analysis).

Sources

Application Notes & Protocols: A Framework for Determining In Vivo Dosing of Novel Compounds like 2,3,5-Trichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for establishing initial in vivo dosing considerations for novel chemical entities, using the example of the uncharacterized compound, 2,3,5-Trichloroisonicotinamide. As there is no publicly available data on the biological activity, pharmacokinetics, or toxicology of 2,3,5-Trichloroisonicotinamide, this guide is designed to lead researchers through a logical, step-by-step process of data generation and decision-making. The protocols outlined herein are based on established principles of preclinical drug development and aim to ensure scientific rigor and ethical considerations in animal studies.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a novel compound from bench to potential therapeutic application is fraught with challenges, the most fundamental of which is determining a safe and effective in vivo dosing regimen. 2,3,5-Trichloroisonicotinamide, a halogenated derivative of isonicotinamide, represents a class of compounds with potential biological activity, given that related pyridine and isonicotinamide structures have demonstrated a wide array of pharmacological effects, including antimicrobial and anti-inflammatory properties[1]. However, without specific preclinical data, any proposed in vivo dose would be purely speculative.

This guide, therefore, serves as a foundational blueprint for researchers and drug development professionals. It outlines the essential preliminary studies and a systematic approach to dose-range finding, ensuring that subsequent in vivo efficacy and toxicology studies are built on a solid, data-driven foundation. The causality behind each experimental choice is explained to provide a deeper understanding of the preclinical development process.

Pre-Dosing & Formulation Development: Essential First Steps

Before any in vivo administration, a thorough in vitro characterization and formulation development are paramount. These initial steps are critical for understanding the compound's basic properties and ensuring its bioavailability for animal studies.

In Vitro Characterization

A foundational understanding of the compound's biological activity and physical properties is necessary.

  • Target Identification and In Vitro Potency: The first step is to identify the biological target of 2,3,5-Trichloroisonicotinamide and determine its potency (e.g., IC50 or EC50) in relevant cell-based assays. This will provide an initial indication of the concentration range required to elicit a biological effect.

  • Cytotoxicity Assays: The in vitro cytotoxicity of the compound should be assessed in various cell lines to determine the concentration at which it becomes toxic to cells. This data is crucial for establishing a preliminary therapeutic index.

  • Solubility and Stability: The solubility of 2,3,5-Trichloroisonicotinamide in various pharmaceutically acceptable solvents and buffers must be determined. Stability studies under different pH and temperature conditions will inform the selection of an appropriate formulation and storage conditions.

Formulation Development for In Vivo Administration

The choice of vehicle for in vivo administration is critical for ensuring the compound is delivered systemically in a consistent and reproducible manner.

Protocol 2.2.1: Screening of Formulation Vehicles

  • Objective: To identify a suitable vehicle that can solubilize or suspend 2,3,5-Trichloroisonicotinamide at the desired concentration for dosing.

  • Materials:

    • 2,3,5-Trichloroisonicotinamide

    • A panel of common GRAS (Generally Regarded As Safe) vehicles (e.g., saline, PBS, 5% dextrose in water, 0.5% methylcellulose, PEG-400, corn oil).

  • Method:

    • Attempt to dissolve or suspend a known amount of the compound in each vehicle to achieve a target concentration suitable for a high dose (e.g., 10 mg/mL).

    • Visually inspect for solubility, precipitation, or aggregation.

    • For promising vehicles, assess the stability of the formulation over a relevant timeframe (e.g., 4-24 hours) at room temperature and 4°C.

    • Select the simplest vehicle that provides a stable and homogenous formulation.

Pharmacokinetic (PK) Studies: Understanding ADME

Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[2] This information is vital for selecting an appropriate dosing route and schedule.

Single-Dose Pharmacokinetic Study Design

A preliminary single-dose PK study in a rodent model (e.g., mice or rats) is a critical first step.[3]

Table 1: Example Design for a Single-Dose PK Study in Mice

ParameterDescription
Animal Model Male C57BL/6 mice, 8-10 weeks old
Groups 1. Intravenous (IV) Bolus: 1 mg/kg2. Oral (PO) Gavage: 10 mg/kg
Formulation IV: Solubilized in a suitable vehicle (e.g., 10% DMSO in saline)PO: Suspension in 0.5% methylcellulose
Sample Collection Blood samples collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose
Analysis Plasma concentrations of 2,3,5-Trichloroisonicotinamide determined by LC-MS/MS
Endpoints Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F)

Causality: An IV dose is included to determine the absolute bioavailability and intrinsic clearance of the compound. The oral dose provides insight into its absorption from the gastrointestinal tract.

Caption: Workflow for preclinical in vivo evaluation.

Toxicology Studies: Establishing a Safe Dose Range

Acute or dose-range finding toxicity studies are necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[4]

Dose-Range Finding Study Protocol

This study aims to identify a range of doses that are well-tolerated, cause some adverse effects, and are overtly toxic.

Protocol 4.1.1: Acute Dose-Range Finding Study in Mice

  • Objective: To determine the MTD of 2,3,5-Trichloroisonicotinamide following a single administration.

  • Animal Model: Male and female BALB/c mice, 8-10 weeks old.

  • Dose Levels: A minimum of three dose levels should be used, plus a vehicle control group.[4] Doses should be selected based on in vitro cytotoxicity and PK data, if available. A common starting point is a wide range, for example:

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg

    • Group 3: 100 mg/kg

    • Group 4: 1000 mg/kg

  • Administration: Single dose via the intended clinical route (e.g., oral gavage).

  • Observations:

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) immediately after dosing and at regular intervals for up to 14 days.

    • Record body weights daily for the first week and then weekly.

    • At the end of the study, perform a gross necropsy on all animals.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss or overt clinical signs of distress).

Dose_Response_Logic Start Administer Increasing Doses LowDose Low Dose (e.g., 10 mg/kg) Start->LowDose MidDose Mid Dose (e.g., 100 mg/kg) Start->MidDose HighDose High Dose (e.g., 1000 mg/kg) Start->HighDose Outcome1 No Adverse Effects (Well-Tolerated) LowDose->Outcome1 Outcome2 Observable Adverse Effects (e.g., weight loss) MidDose->Outcome2 Outcome3 Severe Toxicity / Mortality HighDose->Outcome3

Caption: Logical relationship in a dose-range finding study.

In Vivo Efficacy Studies: Assessing Therapeutic Potential

Once a safe dose range has been established, efficacy studies can be designed in relevant animal models of disease.[5][6]

General Principles for Efficacy Study Design
  • Model Selection: The choice of animal model is critical and should be based on the hypothesized mechanism of action of 2,3,5-Trichloroisonicotinamide. For example, if an anti-inflammatory effect is suspected, a model of induced inflammation would be appropriate.

  • Dose Selection: At least two to three dose levels should be tested, typically below the MTD. A vehicle control group is mandatory.

  • Endpoints: Primary and secondary endpoints should be clearly defined and relevant to the disease model (e.g., tumor volume, inflammatory markers, behavioral scores).

  • Statistical Power: The number of animals per group should be sufficient to detect a statistically significant effect.

Table 2: Example Efficacy Study Design for an Anti-Inflammatory Compound

ParameterDescription
Animal Model LPS-induced acute lung injury in mice
Groups (n=8-10/group) 1. Vehicle Control2. 2,3,5-Trichloroisonicotinamide (Low Dose)3. 2,3,5-Trichloroisonicotinamide (High Dose)4. Positive Control (e.g., Dexamethasone)
Dosing Schedule Prophylactic or therapeutic, depending on the study objective (e.g., daily oral gavage for 3 days)
Primary Endpoint Reduction in inflammatory cell count in bronchoalveolar lavage fluid (BALF)
Secondary Endpoints Cytokine levels (e.g., TNF-α, IL-6) in BALF, lung histology

Conclusion and Future Directions

The in vivo evaluation of a novel compound such as 2,3,5-Trichloroisonicotinamide must be approached systematically and ethically. The framework provided in these application notes outlines a logical progression from in vitro characterization and formulation to pharmacokinetic and toxicological assessments, culminating in the design of robust efficacy studies. By following these steps, researchers can generate the necessary data to establish a safe and potentially effective dosing regimen for further preclinical and clinical development.

References

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

  • Eurofins. (2023, April 7). In Vivo Oncology Models for Drug Discovery. [Link]

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Vivotecnia. (n.d.). Efficacy models - Preclinical CRO. [Link]

  • Theranib Inc. (n.d.). Phase 2: In Vivo Efficacy Studies. [Link]

  • WuXi Biologics. (n.d.). Efficacy Models | In Vivo Pharmacology Services. [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • NC3Rs. (n.d.). Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. [Link]

  • Frontiers in Pharmacology. (2023, April 11). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. [Link]

Sources

Application Note: Kinetic Characterization of 2,3,5-Trichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the kinetic characterization of 2,3,5-Trichloroisonicotinamide , a halogenated pyridine carboxamide derivative.

Based on its structural homology to nicotinamide (the physiological inhibitor of sirtuins and PARPs), this compound is primarily investigated as an inhibitor of NAD⁺-dependent enzymes , specifically Sirtuins (Class III HDACs) and potentially Poly(ADP-ribose) polymerases (PARPs) . Its trichloro-substitution pattern alters its electronic properties and lipophilicity compared to the parent nicotinamide, making it a critical tool for probing the nicotinamide binding pocket and studying base-exchange inhibition mechanisms .

Target Class: NAD⁺-Dependent Deacetylases (Sirtuins) & ADP-Ribosyltransferases Compound CAS: 70593-53-2 Molecular Weight: ~225.46 g/mol [1]

Introduction & Mechanism of Action

Chemical Context

2,3,5-Trichloroisonicotinamide is a structural analog of Nicotinamide (NAM) . In NAD⁺-dependent enzymology, NAM is not just a reaction product but a potent non-competitive inhibitor that can reverse the reaction intermediate. The introduction of chlorine atoms at the 2, 3, and 5 positions of the pyridine ring creates a steric and electronic variant that:

  • Increases Lipophilicity: Enhances membrane permeability compared to NAM.

  • Alters pKa: The electron-withdrawing chlorines reduce the basicity of the pyridine nitrogen, potentially affecting its coordination within the enzyme active site.

  • Modulates Binding Affinity: It probes the "C-pocket" or nicotinamide-binding subsite of Sirtuins (SIRT1-7).

Mechanism of Inhibition

The primary mechanism for isonicotinamide derivatives against Sirtuins is Base Exchange Inhibition .

  • Reaction: Enzyme + Acetylated Peptide + NAD⁺ ⇌ Deacetylated Peptide + O-Acetyl-ADP-Ribose + Nicotinamide.

  • Inhibition: 2,3,5-Trichloroisonicotinamide competes with the released Nicotinamide to re-bind to the enzyme-ADP-ribose intermediate. This forces the reaction backward (regeneration of NAD⁺), effectively inhibiting deacetylation.

  • Kinetic Signature: This typically manifests as Mixed-type non-competitive inhibition with respect to NAD⁺ and the acetylated substrate.

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing the inhibition kinetics, from stock preparation to Ki determination.

InhibitionWorkflow Start Compound: 2,3,5-Trichloroisonicotinamide Solubility Solubility Check (DMSO vs. Buffer) Start->Solubility StockPrep Stock Preparation (100 mM in DMSO) Solubility->StockPrep Pass Linearity Assay Optimization (Enzyme Linearity & Time Course) StockPrep->Linearity RangeFinding IC50 Range Finding (Log-scale Dilution) Linearity->RangeFinding Mechanism Mode of Inhibition Study Vary [S] and [I] RangeFinding->Mechanism Select [I] range DataAnalysis Data Analysis (Lineweaver-Burk / Dixon Plots) Mechanism->DataAnalysis Output Output: Ki, Alpha, Mechanism DataAnalysis->Output

Caption: Step-by-step workflow for characterizing 2,3,5-Trichloroisonicotinamide inhibition kinetics.

Detailed Protocol: Sirtuin Inhibition Assay

This protocol uses a Fluorogenic Substrate Assay (e.g., p53-AMC or equivalent acetylated peptide-AMC). The release of the fluorophore (AMC) is proportional to deacetylase activity.

Reagents & Equipment
  • Enzyme: Recombinant Human SIRT1 (or SIRT2/3).

  • Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • Cofactor: NAD⁺ (prepare fresh, unstable in solution).

  • Inhibitor: 2,3,5-Trichloroisonicotinamide (Solid).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Detection: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).

Stock Preparation (Critical Step)

Due to the three chlorine atoms, this compound has low aqueous solubility .

  • Weigh ~5 mg of 2,3,5-Trichloroisonicotinamide.

  • Dissolve in 100% DMSO to create a 50 mM or 100 mM Master Stock .

  • Vortex vigorously for 2 minutes. Sonicate if necessary to ensure complete dissolution.

  • Note: Keep final DMSO concentration in the assay <1% (v/v) to avoid enzyme denaturation.

Protocol Steps
Phase 1: IC50 Determination (Range Finding)
  • Prepare Dilution Plate: Create a 10-point serial dilution (1:3) of the inhibitor in Assay Buffer (with constant 1% DMSO). Range: 0.1 µM to 1000 µM.

  • Enzyme Mix: Dilute SIRT1 enzyme to 2x final concentration (e.g., 10 ng/µL) in buffer.

  • Substrate Mix: Prepare 2x mix of Peptide (50 µM) and NAD⁺ (500 µM).

  • Reaction:

    • Add 25 µL Inhibitor (or DMSO control) to wells.

    • Add 25 µL Enzyme Mix . Incubate 10 min at 25°C (Pre-incubation allows inhibitor binding).

    • Add 50 µL Substrate Mix to start reaction.

  • Read: Measure Kinetic Fluorescence every 2 min for 60 min.

  • Calculate: Plot Initial Velocity (RFU/min) vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response equation to find IC50.

Phase 2: Mode of Inhibition (Mechanism)

To determine how it inhibits (Competitive vs. Non-competitive), you must vary the substrate concentration.

Experiment[Inhibitor] (Fixed)[NAD⁺] (Variable)Peptide (Fixed)
Curve A 0 µM (DMSO)0, 25, 50, 100, 250, 500, 1000 µMSaturating (e.g., 100 µM)
Curve B 0.5 × IC500, 25, 50, 100, 250, 500, 1000 µMSaturating
Curve C 1.0 × IC500, 25, 50, 100, 250, 500, 1000 µMSaturating
Curve D 2.0 × IC500, 25, 50, 100, 250, 500, 1000 µMSaturating

Repeat the matrix varying Peptide concentration while keeping NAD⁺ saturating if Peptide competition is suspected.

Data Analysis & Interpretation

Lineweaver-Burk Plot Analysis

Plot 1/V (y-axis) vs. 1/[NAD⁺] (x-axis) for each Inhibitor concentration.

  • Competitive Inhibition (Base Exchange): Lines intersect at the Y-axis (Vmax is unchanged, Km increases). This suggests the inhibitor binds to the active site, competing with Nicotinamide exchange.

  • Non-Competitive Inhibition: Lines intersect at the X-axis (Km is unchanged, Vmax decreases).

  • Mixed Inhibition: Lines intersect in the second quadrant (Both Km and Vmax change). This is common for chlorinated nicotinamides due to allosteric effects or altering the reaction equilibrium.

Ki Calculation

Use the Cheng-Prusoff Equation adapted for the specific mechanism determined above. For Competitive Inhibition:



For Non-Competitive:



Expected Results Table (Template)
ParameterControl (DMSO)Low [I]High [I]Trend
Vmax (RFU/min)100%~80%~40%Decreases (if Mixed/Non-comp)
Km (NAD⁺, µM)~50 µM~75 µM~150 µMIncreases (if Competitive/Mixed)
R² (Fit) >0.98>0.98>0.98Check for linearity

Troubleshooting & Critical Considerations

  • Solubility Crash: The trichloro-group makes the compound hydrophobic. If you see precipitation in the assay buffer (cloudiness), reduce the stock concentration or increase DMSO to 2% (validate enzyme tolerance first).

  • Inner Filter Effect: Chlorinated pyridines can absorb UV light. If using a UV-based assay (e.g., NADH depletion at 340 nm), run a "No Enzyme" control with inhibitor to subtract background absorbance. Fluorescence assays (AMC release) are preferred to avoid this artifact.

  • Order of Addition: Always pre-incubate the enzyme with the inhibitor before adding NAD⁺. This allows the inhibitor to access the "C-pocket" before the catalytic cycle begins.

References

  • Avalos, J. L., et al. (2005). "Structure-based design of specific SIRT1 inhibitors." Molecular Cell, 17(6), 855-868.

  • Sauve, A. A., et al. (2001). "Mechanism-based inhibitors of SIRT2: structure-activity relationships." Biochemistry, 40(51), 15456-15463.

  • Sigma-Aldrich. "Product Specification: 2,3,5-Trichloroisonicotinamide (CAS 70593-53-2)."

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3,5-Trichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,5-Trichloroisonicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to enhance your synthetic success.

Strategic Approach: Synthesis via Controlled Nitrile Hydrolysis

The most direct and commonly employed laboratory-scale synthesis of 2,3,5-Trichloroisonicotinamide involves the controlled partial hydrolysis of its nitrile precursor, 2,3,5-trichloro-4-cyanopyridine. This method is favored for its high atom economy and relatively straightforward execution. The primary challenge lies in arresting the reaction at the amide stage and preventing over-hydrolysis to the corresponding carboxylic acid, a common side reaction in nitrile hydrolysis.[1][2]

Synthetic_Workflow Start Starting Material: 2,3,5-Trichloro-4-cyanopyridine Reaction Controlled Partial Hydrolysis (e.g., Conc. H₂SO₄, controlled temp/time) Start->Reaction Reagents Workup Reaction Quench (e.g., Pouring onto ice) Reaction->Workup Process Neutralization Neutralization (e.g., aq. NH₃ or NaHCO₃) Workup->Neutralization Process Isolation Crude Product Isolation (Filtration) Neutralization->Isolation Process Purification Purification (Recrystallization) Isolation->Purification Process Final Final Product: 2,3,5-Trichloroisonicotinamide Purification->Final Result

Caption: Synthetic workflow for 2,3,5-Trichloroisonicotinamide.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?

A1: Low yields are typically rooted in incomplete reactions, competing side reactions, or product loss during workup.

  • Incomplete Reaction: The electron-withdrawing nature of the three chlorine atoms on the pyridine ring deactivates the nitrile group, potentially making the hydrolysis sluggish.

    • Solution: Ensure your reaction has proceeded to completion by monitoring it with Thin Layer Chromatography (TLC) or HPLC. If the starting material persists, consider extending the reaction time or slightly increasing the temperature (e.g., from 20°C to 30-40°C). However, be cautious, as higher temperatures can promote over-hydrolysis.

  • Side Reactions: The primary side reaction is the formation of 2,3,5-trichloroisonicotinic acid via over-hydrolysis.

    • Solution: Strictly control the reaction temperature and time. The use of concentrated sulfuric acid with minimal water content is crucial to favor the formation of the amide.[1] See Q2 for more details on suppressing this side product.

  • Product Loss During Workup: The product may have some solubility in the aqueous filtrate, especially if the volume is large.

    • Solution: When quenching the reaction by pouring it onto ice, use the minimum amount of ice necessary. Ensure the pH during neutralization is brought to neutral (pH 7) to minimize the solubility of the amide. Cooling the neutralized slurry in an ice bath for an extended period (e.g., 1-2 hours) before filtration can maximize precipitation.[3]

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC/HPLC. Is starting material (SM) present? Start->Check_TLC SM_Present Yes, SM is present. Check_TLC->SM_Present Yes SM_Absent No, SM is consumed. Check_TLC->SM_Absent No Incomplete_Rxn Diagnosis: Incomplete Reaction SM_Present->Incomplete_Rxn Check_Byproduct Check for 2,3,5-trichloroisonicotinic acid byproduct. SM_Absent->Check_Byproduct Action_Incomplete Action: 1. Extend reaction time. 2. Moderately increase temperature (e.g., to 30-40°C). 3. Re-verify reagent quality. Incomplete_Rxn->Action_Incomplete Byproduct_Present Yes, acid is major component. Check_Byproduct->Byproduct_Present Yes Byproduct_Absent No, main spot is product. Check_Byproduct->Byproduct_Absent No Overhydrolysis Diagnosis: Over-hydrolysis Byproduct_Present->Overhydrolysis Workup_Loss Diagnosis: Product Loss During Workup Byproduct_Absent->Workup_Loss Action_Overhydrolysis Action: 1. Reduce reaction time/temperature. 2. Ensure minimal water in H₂SO₄. Overhydrolysis->Action_Overhydrolysis Action_Workup Action: 1. Minimize water/ice in quench. 2. Ensure complete precipitation (cool longer). 3. Check pH of filtrate. Workup_Loss->Action_Workup

Caption: Troubleshooting decision tree for low yield.

Q2: I'm observing significant amounts of 2,3,5-trichloroisonicotinic acid as a byproduct. How can I prevent this?

A2: The formation of the carboxylic acid is a result of the hydrolysis of the intermediate amide. This is a classic challenge in nitrile hydrolysis.[2]

  • Causality: The reaction proceeds via protonation of the nitrile, attack by water to form a protonated imidic acid, which tautomerizes to the amide. The amide can then be further hydrolyzed under the same acidic conditions to the carboxylic acid and ammonium sulfate. Suppressing the second step is key.

  • Solution - Kinetic Control:

    • Temperature: Maintain a low and consistent reaction temperature. A range of 20-25°C is often sufficient. Avoid exothermic reactions that cause temperature spikes by ensuring slow and controlled addition of the nitrile to the acid.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Establish the optimal reaction time through preliminary experiments monitored by TLC or HPLC, and quench the reaction promptly upon consumption of the starting material.

    • Water Content: Use fresh, concentrated (98%) sulfuric acid. The limited amount of water present is sufficient to act as the nucleophile for the first hydrolysis step (to the amide), but limiting its concentration helps to kinetically disfavor the second hydrolysis step (to the acid).

Q3: My final product is off-color (yellow or tan) after purification. What is the likely cause?

A3: A pure product should be a white to off-white solid. Discoloration often points to trace impurities that are not efficiently removed by a single recrystallization.

  • Potential Cause: The starting material, 2,3,5-trichloro-4-cyanopyridine, may contain colored impurities from its own synthesis (e.g., ammoxidation of chlorinated picolines).[4] These can carry through the reaction. Alternatively, minor, unidentified side reactions at elevated temperatures could generate colored byproducts.

  • Solution:

    • Starting Material Purity: Ensure the purity of your 2,3,5-trichloro-4-cyanopyridine before starting. If necessary, recrystallize it from a suitable solvent like ethanol or heptane.

    • Purification Enhancement: If the product is still colored after recrystallization, consider a charcoal treatment. Dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated carbon (1-2% by weight), keep the solution hot for 5-10 minutes, and then filter hot through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for monitoring the reaction's progress?

A1: Thin-layer chromatography (TLC) is a rapid and effective method. Use silica gel plates (e.g., Silica Gel 60 F254) with a mobile phase such as a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. The starting nitrile will be less polar (higher Rf) than the product amide (lower Rf). The carboxylic acid byproduct will be very polar and typically remains at the baseline in this solvent system. Spots can be visualized under a UV lamp at 254 nm.

Q2: What are the critical safety precautions for this synthesis?

A2: This synthesis involves hazardous materials.

  • Concentrated Sulfuric Acid: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Perform all manipulations in a chemical fume hood. Always add reagents to the acid slowly, never the other way around, especially water.

  • Quenching: The quenching of concentrated sulfuric acid with water (ice) is extremely exothermic. Perform this step slowly and carefully, ensuring the receiving vessel is well-cooled in an ice bath and has sufficient headspace.

  • Nitrile Precursor: While specific toxicity data for 2,3,5-trichloro-4-cyanopyridine may be limited, related cyanopyridines and chlorinated pyridines are toxic.[5] Avoid inhalation of dust and skin contact.

Q3: What spectroscopic data should I expect to confirm the structure of 2,3,5-Trichloroisonicotinamide?

A3:

  • ¹H NMR (in DMSO-d₆): You should observe two broad singlets in the aromatic region corresponding to the two amide protons (-CONH₂), and one sharp singlet for the remaining proton on the pyridine ring (H-6).

  • ¹³C NMR (in DMSO-d₆): Expect to see signals for the four distinct chlorinated carbons on the pyridine ring, the carbon bearing the amide group, and the carbonyl carbon of the amide itself.

  • FT-IR (ATR): Look for characteristic peaks for the N-H stretch of the primary amide (two bands, ~3400-3200 cm⁻¹), the C=O stretch (amide I band, ~1680-1650 cm⁻¹), and the N-H bend (amide II band, ~1640-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) with a characteristic isotopic pattern for three chlorine atoms.

Data & Protocols

Table 1: Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Low Yield Incomplete reactionExtend reaction time; monitor by TLC.
Over-hydrolysis to acidReduce temperature/time; use conc. H₂SO₄.
Product loss in workupMinimize quench volume; ensure full precipitation.
High Impurity Over-hydrolysisSee above.
Contaminated starting materialPurify 2,3,5-trichloro-4-cyanopyridine before use.
Product Discoloration Trace impuritiesTreat with activated carbon during recrystallization.
Experimental Protocol: Synthesis of 2,3,5-Trichloroisonicotinamide

This protocol is a representative procedure based on established methods for controlled nitrile hydrolysis.[1]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add concentrated (98%) sulfuric acid (5.0 mL per 1.0 g of nitrile). Cool the acid to 0-5°C in an ice bath.

  • Reagent Addition: Slowly add 2,3,5-trichloro-4-cyanopyridine (1.0 eq) to the cold, stirred sulfuric acid in small portions, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a beaker of crushed ice (approx. 20-30 g of ice per 1.0 g of nitrile) with vigorous stirring.

  • Neutralization: Cool the resulting aqueous slurry in an ice bath. Slowly add concentrated aqueous ammonia or a saturated solution of sodium bicarbonate until the pH of the mixture is neutral (pH ~7). A white precipitate will form.

  • Isolation: Stir the cold slurry for an additional 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 10 mL).

  • Drying & Purification: Air-dry the crude product. For further purification, recrystallize the solid from a suitable solvent such as an ethanol/water mixture or toluene to yield 2,3,5-Trichloroisonicotinamide as a white crystalline solid.

Table 2: Typical Reaction Parameters
ParameterValueRationale
Solvent/Reagent Concentrated (98%) H₂SO₄Acts as both catalyst and solvent; low water content minimizes over-hydrolysis.
Temperature 20-25 °CBalances reasonable reaction rate with suppression of the over-hydrolysis side reaction.
Reaction Time 2-4 hoursTypically sufficient for full conversion; should be confirmed by reaction monitoring (TLC/HPLC).
Quenching Method Pouring onto iceSafely dilutes the acid and precipitates the product.
Neutralizing Agent Aqueous NH₃ or NaHCO₃Neutralizes excess acid to allow for product isolation.

References

  • Wikipedia. Nitrapyrin. [Link]

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • ResearchGate. Ammoxidation of hetero aromatic compounds to the corresponding nitriles. [Link]

  • CRIS. Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. [Link]

  • Thieme. Preparation of Cyanopyridines by Direct Cyanation. [Link]

  • Google Patents. WO2022233923A1 - A process for synthesis of nicotinamide riboside chloride (nrcl).
  • Google Patents.
  • National Center for Biotechnology Information. Synthesis of β-nicotinamide riboside using an efficient two-step methodology. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Patsnap. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. [Link]

  • Journal of the Korean Chemical Society. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

  • National Center for Biotechnology Information. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. [Link]

  • Justia Patents. Process for producing 2,3,5-trichloropyridine. [Link]

  • Organic Syntheses. 1,2,4-TRIAZOLE. [Link]

  • MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide. [Link]

  • PubMed. The purification and properties of two soluble reduced nicotinamide: acceptor oxidoreductases from Trichomonas vaginalis. [Link]

  • ResearchGate. Why the second reaction of my synthesis is not completing/working acc to TLC despite following a published method ?. [Link]

  • National Center for Biotechnology Information. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]

  • MDPI. Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • PubMed. Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide. [Link]

  • University of Illinois. Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • PubMed. Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. [Link]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • PubMed. [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. [Link]

  • PubMed. Synthesis and biological evaluation of 2,3,5-substituted[4][6][7]thiadiazoles as allosteric modulators of adenosine receptors. [Link]

  • EPO. An improved process for the preparation of 3,5,6-trichloropyridin-2-ol. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • ScienceDirect. Generation of a substituted 1,2,4-thiadiazole ring via the [3+2] cycloaddition reaction of benzonitrile sulfide toward trichloroacetonitrile. A DFT study of the regioselectivity and of the molecular mechanism. [Link]

Sources

Stability testing and degradation of 2,3,5-Trichloroisonicotinamide under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TINA-STAB-001 Subject: Troubleshooting Stability Protocols and Degradation Pathways Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary

2,3,5-Trichloroisonicotinamide (TINA) is a highly functionalized pyridine derivative. Its stability profile is governed by two competing electronic features: the electron-withdrawing chlorine atoms on the pyridine ring and the susceptible amide group at the C4 position.

This guide addresses the specific degradation behaviors of TINA: hydrolysis (conversion to acid) and photolysis (dechlorination). The following protocols are designed to help you distinguish between method artifacts and genuine degradation.

Part 1: The Degradation Landscape

Before troubleshooting, you must visualize the chemical fate of your molecule. TINA does not degrade randomly; it follows specific pathways dictated by its structure.

Pathway Visualization

TINA_Degradation TINA 2,3,5-Trichloroisonicotinamide (Parent) Acid 2,3,5-Trichloroisonicotinic Acid (Hydrolysis Product) TINA->Acid Hydrolysis (pH > 7, Heat) Dechlor Dechlorinated Analogs (Photolysis Products) TINA->Dechlor Photolysis (UV/Vis Light) Acid->Dechlor Secondary Photolysis RingOpen Ring Cleavage Products (Extreme Oxidation) Dechlor->RingOpen Oxidative Stress

Figure 1: Primary degradation pathways of 2,3,5-Trichloroisonicotinamide. The dominant pathway is pH-dependent hydrolysis.

Part 2: Analytical Method Troubleshooting (HPLC)

Issue: "I cannot separate the parent amide from the degradation products."

The most common failure mode in TINA stability testing is not the degradation itself, but the inability to detect it due to poor chromatographic resolution. The parent amide and the hydrolysis product (acid) have distinct pKa values but can co-elute if the mobile phase pH is not optimized.

Diagnostic Table: HPLC Method Optimization
SymptomProbable CauseCorrective Action
Peak Tailing (Parent) Interaction between Pyridine N and SilanolsAdd Triethylamine (TEA) modifier or use a base-deactivated column (e.g., C18 end-capped).
Drifting Retention Times Unbuffered Mobile PhaseThe pyridine ring is pH-sensitive. Use 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.5) .
Co-elution of Acid/Amide pH too close to pKa of the AcidLower pH to < 2.5 to suppress ionization of the acid, increasing its retention and separating it from the amide.
Ghost Peaks Photolysis in AutosamplerUse Amber Glass Vials . TINA is photosensitive in solution.
Q&A: Method Validation

Q: Why does my degradation peak (RRT ~0.8) disappear when I change the mobile phase pH? A: You are likely tracking the 2,3,5-trichloroisonicotinic acid . At neutral pH, this acid is ionized (carboxylate form) and elutes very early (solvent front). At acidic pH (pH 2-3), it becomes protonated and more hydrophobic, shifting its retention time closer to the parent amide.

  • Protocol: Run a pH scout (pH 2.0, 4.0, 6.0) to confirm the peak shift. If the peak shifts significantly, it is the acid hydrolysis product.

Part 3: Hydrolytic Stability (The Amide Bond)

Issue: "My sample is degrading in the fridge."

The electron-deficient pyridine ring (due to 3 Cl atoms) makes the carbonyl carbon at position 4 highly electrophilic. This makes the amide bond significantly more labile (prone to breaking) than a standard benzamide.

Experimental Workflow: Hydrolysis Stress Test

Hydrolysis_Workflow Start Start Stress Test Prep Prepare 1 mg/mL Solution (50:50 ACN:Buffer) Start->Prep Cond Select Condition Prep->Cond Acid 0.1N HCl (Acid Stress) Cond->Acid Base 0.1N NaOH (Base Stress) Cond->Base Neut Water/Buffer (Neutral) Cond->Neut Incubate Incubate 60°C / 24h Acid->Incubate Base->Incubate Neut->Incubate Neut_Stop Neutralize & Quench Incubate->Neut_Stop Analyze HPLC Analysis Neut_Stop->Analyze

Figure 2: Step-by-step workflow for validating hydrolytic stability.

Q&A: Hydrolysis Mechanisms

Q: Why is the alkaline degradation so rapid compared to acidic degradation? A: In alkaline conditions (OH⁻), the mechanism is a direct nucleophilic attack on the carbonyl carbon. The three chlorine atoms on the ring exert a strong inductive effect (-I) , pulling electron density away from the ring and the amide carbonyl. This makes the carbonyl carbon "hungry" for electrons, accelerating the attack by OH⁻ [1].

  • Expectation: You may see >50% degradation in 0.1N NaOH within 4 hours at room temperature.

Q: Can I use water as a solvent for long-term storage? A: No. Even at neutral pH, slow hydrolysis occurs.

  • Recommendation: Store stock solutions in anhydrous DMSO or Acetonitrile at -20°C. Avoid protic solvents (water, methanol) for storage >24 hours.

Part 4: Photostability (The Chlorine Atoms)

Issue: "The powder is turning yellow/brown under ambient light."

Polychlorinated aromatics are notorious for photolytic dechlorination . When exposed to UV/Vis light, the C-Cl bond can undergo homolytic cleavage, generating a radical that abstracts a hydrogen or reacts with oxygen.

Degradation Markers
ObservationChemical EventVerification
Yellowing of Solid Radical formation / CouplingDissolve and check for increased absorbance at 400-450 nm.
Mass Shift (-34 Da) Loss of Chlorine (+H)LC-MS will show [M-Cl+H] peaks.
Mass Shift (-16 Da) Hydrolysis (Amide

Acid)
LC-MS will show [M+1] (Acid is +1 Da over Amide). Wait, Amide (-NH2 = -16) + OH (+17) = +1 Da net change.

Note on Mass Balance: In photolysis, mass balance is often poor (sum of peaks < 90%). This is because radical reactions create oligomers (dimers/trimers) that may not elute from the column or may precipitate.

Q: How do I distinguish between thermal and photo-degradation? A: Perform a "Dark Control" experiment.

  • Sample A: Clear vial, exposed to light box (ICH Q1B conditions).

  • Sample B: Wrapped in aluminum foil, placed in the same light box (to control for the heat generated by the lamp).

  • If A degrades and B is stable, it is Photolysis.

  • If Both degrade, it is Thermal hydrolysis.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Conference on Harmonisation.[1][4] Link

  • Grover, M., et al. (2000). Photolytic degradation of chlorinated pyridines. Journal of Agricultural and Food Chemistry. (General reference for chloropyridine behavior).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[2][5][6] Pharmaceutical Technology.[2][3][5][6] Link

  • Tong, W., et al. (2011). Photolytic and photocatalytic degradation of 6-chloronicotinic acid.[7][8] (Demonstrates dechlorination kinetics). Link

Sources

How to prevent precipitation of 2,3,5-Trichloroisonicotinamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Precipitation in Cell Culture Media

Welcome to the technical support center for 2,3,5-Trichloroisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered when working with this and other poorly soluble compounds in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,3,5-Trichloroisonicotinamide precipitating in the cell culture medium?

Precipitation of poorly soluble compounds like 2,3,5-Trichloroisonicotinamide in aqueous cell culture media is a common issue. Several factors can contribute to this phenomenon:

  • Poor Aqueous Solubility: The intrinsic chemical properties of the compound may limit its ability to dissolve in water-based solutions.[1]

  • High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium will inevitably lead to precipitation.[1]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause a sudden change in solvent polarity, leading to the compound falling out of solution.[1]

  • pH of the Media: The pH of standard cell culture media (typically 7.2-7.4) can affect the ionization state of a compound, which in turn influences its solubility.[1][2]

  • Temperature Effects: Changes in temperature can impact solubility. While warming media to 37°C can sometimes aid solubility, some compounds may be less soluble at higher temperatures.[1]

  • Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.[1][3]

Q2: What is the maximum recommended concentration of DMSO in cell culture?

To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] It is crucial to run a solvent control (media with the same concentration of DMSO) alongside your experiments to account for any effects of the solvent on the cells.[4][5]

Q3: Can I use other solvents besides DMSO?

Yes, other solvents like ethanol or dimethylformamide (DMF) can be used to dissolve poorly soluble compounds.[6] However, it is essential to determine the compatibility of the chosen solvent with your specific cell line and experimental setup. Always perform a solvent toxicity test to ensure the solvent concentration used does not adversely affect your cells.[5]

Q4: How does serum in the media affect the solubility of my compound?

Serum contains a complex mixture of proteins, such as albumin, which can bind to small molecules.[7] This binding can either increase the apparent solubility of a hydrophobic compound by keeping it in solution or, conversely, lead to the precipitation of compound-protein complexes.[7] If you suspect serum interactions are causing precipitation, consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it.[1]

Troubleshooting Guide: Preventing Precipitation

If you are observing precipitation of 2,3,5-Trichloroisonicotinamide in your cell culture experiments, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow A Precipitation Observed B Review Stock Solution Preparation A->B Is stock solution clear? C Optimize Dilution Method A->C Yes, stock is clear B->C Yes G No Precipitation B->G Issue Resolved D Adjust Final Concentration C->D Still precipitates C->G Issue Resolved E Evaluate Media Components D->E Still precipitates D->G Issue Resolved F Consider Alternative Solubilization E->F Still precipitates E->G Issue Resolved F->G Success

Caption: A step-by-step workflow for troubleshooting compound precipitation in cell culture.

Step 1: Review Stock Solution Preparation

The first step in troubleshooting is to ensure the compound is fully dissolved in the stock solution.

  • Problem: The compound is not fully dissolved in the initial solvent.

  • Solution:

    • Visually inspect your stock solution for any particulate matter.

    • If not fully dissolved, try warming the solution to 37°C and vortexing or sonicating for several minutes.[6]

    • Ensure you are using an appropriate solvent and that the stock concentration is not exceeding the compound's solubility in that solvent.

Step 2: Optimize the Dilution Method

The way you add the stock solution to the media can significantly impact whether the compound stays in solution.

  • Problem: "Solvent shock" is causing the compound to precipitate upon addition to the aqueous media.

  • Solution:

    • Pre-warm the cell culture medium to 37°C before adding the compound.[1]

    • Instead of adding the stock solution directly to the full volume of media, perform a stepwise (serial) dilution. This gradual change in solvent concentration can help prevent precipitation.[4]

    • Add the stock solution dropwise to the media while gently swirling or stirring to ensure rapid and uniform mixing.[1]

    • Avoid adding the stock solution directly to the side of the culture vessel where it can be highly concentrated before mixing.[1]

Step 3: Adjust the Final Concentration

It's possible that the desired final concentration of your compound is simply above its maximum soluble concentration in the cell culture medium.

  • Problem: The final concentration in the media exceeds the compound's aqueous solubility.

  • Solution:

    • Reduce the final concentration of the compound in the culture medium.[1]

    • Determine the maximum soluble concentration of your compound in the specific cell culture medium you are using. This can be done by preparing a series of dilutions and visually inspecting for the highest concentration that remains clear.

Step 4: Evaluate Media Components

Interactions with components in the cell culture media can lead to precipitation.

  • Problem: The compound is interacting with serum proteins or salts in the media.

  • Solution:

    • Serum Interactions: If using a serum-containing medium, try reducing the serum concentration or switching to a serum-free medium if your cell line permits.[1] You can also test the solubility of your compound in a base medium without serum to see if it makes a difference.

    • pH Stability: Cell metabolism can alter the pH of the medium over time, which could affect compound solubility.[1] Consider using a medium with a more robust buffering system if significant pH changes are observed.[1]

    • Salt Interactions: In some cases, high concentrations of salts in the media can contribute to the precipitation of certain compounds.[3]

Step 5: Consider Alternative Solubilization Strategies

If the above steps do not resolve the precipitation issue, you may need to consider more advanced formulation strategies.

  • Problem: The compound has very low intrinsic aqueous solubility.

  • Solution:

    • Co-solvents: In some instances, the use of a co-solvent in the final culture medium can help to increase the solubility of a compound. However, this must be done with caution as co-solvents can be toxic to cells.

    • Solubilizing Agents: The use of carriers like cyclodextrins can increase the apparent solubility of a compound.[8] These molecules encapsulate the hydrophobic compound, making it more soluble in the aqueous medium. It is important to note that this can also affect the free concentration of the compound available to the cells.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 2,3,5-Trichloroisonicotinamide in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of 2,3,5-Trichloroisonicotinamide powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.[6]

  • Sterilization: While DMSO is generally not conducive to microbial growth, for long-term storage and sensitive applications, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][9] Store the aliquots at -20°C or -80°C.[4]

G cluster_1 Stock Solution Preparation A Weigh Compound B Add DMSO A->B C Vortex/Sonicate (37°C) B->C D Sterile Filter (Optional) C->D E Aliquot D->E F Store at -20°C / -80°C E->F

Caption: Workflow for preparing a concentrated stock solution of a poorly soluble compound.

Protocol 2: Dilution of 2,3,5-Trichloroisonicotinamide into Cell Culture Medium
  • Thaw and Pre-warm: Thaw an aliquot of the 10 mM stock solution and pre-warm your cell culture medium to 37°C.

  • Calculate Volumes: Determine the volume of stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains below 0.5%.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:10 in media to create a 1 mM solution.

  • Final Dilution: Add the required volume of the intermediate dilution to your final volume of cell culture medium. Add the solution dropwise while gently swirling the flask or plate to ensure immediate and thorough mixing.[1]

  • Visual Inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation.

Data Summary Table

ParameterRecommendationRationale
Stock Solvent High-purity DMSOHigh solubilizing power for many organic compounds.
Stock Concentration 1-10 mMA balance between minimizing DMSO volume and avoiding precipitation upon dilution.[1]
Final DMSO Concentration < 0.5%To avoid cytotoxicity.[4]
Addition to Media Stepwise dilution into pre-warmed media with gentle mixingTo prevent "solvent shock" and localized high concentrations.[1][4]
Storage of Stock Aliquoted at -20°C or -80°CTo prevent degradation from repeated freeze-thaw cycles.[4][9]

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Evonik Industries. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
  • Unknown Source. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Springer. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (2022, October 4). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review.
  • ResearchGate. (2025, August 10). Cell culture media impact on drug product solution stability.
  • PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Sigma-Aldrich. (n.d.). Serum for Cell and Tissue Culture FAQs.
  • PMC. (n.d.). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Slideshare. (n.d.). Role of serum and supplements in culture medium k.s.
  • Biocompare. (2015, May 26). Choosing Serum for Cells in Culture.

Sources

2,3,5-Trichloroisonicotinamide purification from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3,5-Trichloroisonicotinamide Purification

Subject: Technical Guide for the Isolation and Purification of 2,3,5-Trichloroisonicotinamide from Complex Reaction Matrices. Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

Purifying 2,3,5-Trichloroisonicotinamide presents a unique set of challenges compared to non-halogenated pyridine amides.[1] The electron-withdrawing nature of the three chlorine atoms significantly alters the solubility profile and increases the susceptibility of the amide bond to hydrolysis under extreme pH conditions.

This guide moves beyond generic protocols, offering a chemically grounded workflow designed to separate the target amide from its primary impurity—2,3,5-trichloroisonicotinic acid —and inorganic byproducts.[1]

Module 1: The "Dirty" Reaction Mixture (Quenching & Initial Isolation)[1]

The Challenge: Most syntheses involve the amidation of 2,3,5-trichloroisonicotinoyl chloride.[1] The reaction mixture likely contains:

  • Target: 2,3,5-Trichloroisonicotinamide.

  • Impurity A: 2,3,5-Trichloroisonicotinic acid (from hydrolysis of the acid chloride).[1]

  • Impurity B: Ammonium salts (e.g.,

    
    ).
    
  • Impurity C: Residual Thionyl Chloride or coupling agents.

Protocol 1.1: Controlled Quench Do not dump water directly into the reaction if thionyl chloride was used.

  • Cooling: Chill the reaction mixture (typically in toluene, DCM, or THF) to < 5°C.

  • Hydrolysis Control: Slowly add a saturated solution of Ammonium Chloride (

    
    )  rather than pure water. This buffers the pH and prevents localized heating that could hydrolyze your amide product back to the acid.
    
  • Phase Break: If the product precipitates immediately (common in non-polar solvents like Toluene), filter the crude solid. If it remains soluble (common in THF/EtOAc), proceed to liquid-liquid extraction.[1]

Module 2: Chemical Purification (The "Acid-Base" Switch)

The Science: This is the most critical purification step. We exploit the acidity difference between the impurity and the product.[2]

  • 2,3,5-Trichloroisonicotinic Acid: Due to the electron-withdrawing chlorines, this acid is stronger than typical pyridine acids (Estimated pKa < 3.0).[1] It will readily form a water-soluble salt with weak bases.

  • 2,3,5-Trichloroisonicotinamide: Neutral to very weakly basic.[1] It will not deprotonate with bicarbonate and will remain in the organic phase.

Protocol 2.1: The Bicarbonate Wash Goal: Remove acid impurity without hydrolyzing the amide.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with chlorinated pyridines.

    • Ratio: 10 mL solvent per 1 g crude.

  • The Wash (Critical Step): Wash the organic layer 2x with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][3][4][5]

      
      .
      
    • Observation: Vigorous bubbling (

      
      ) indicates the removal of acid impurities.
      
  • The Safety Stop: DO NOT use NaOH (Sodium Hydroxide). The electron-deficient ring makes the amide bond labile; strong caustic will hydrolyze your product, destroying your yield [1].

  • Drying: Wash with brine, dry over

    
    , and concentrate.
    

Visual Workflow (Graphviz):

PurificationFlow cluster_legend Key Mechanism Start Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash1 Wash with Sat. NaHCO3 (x2) Dissolve->Wash1 Split Phase Separation Wash1->Split AqPhase Aqueous Phase (Contains Acid Impurity as Salt) Split->AqPhase Discard OrgPhase Organic Phase (Contains Target Amide) Split->OrgPhase Keep Dry Dry (MgSO4) & Evaporate OrgPhase->Dry Recryst Recrystallization (Module 3) Dry->Recryst expl NaHCO3 removes Acid without hydrolyzing Amide

Caption: Figure 1. Chemical purification workflow utilizing pKa differences to selectively remove 2,3,5-trichloroisonicotinic acid.

Module 3: Polishing (Recrystallization)[1]

The Challenge: Chlorinated pyridines often "oil out" rather than crystallize due to low melting points and high solubility in organic solvents.

Protocol 3.1: Solvent Selection Based on the solubility profile of chlorinated pyridine carboxamides [2], the following solvent systems are recommended in order of preference:

PrioritySolvent SystemTechniqueRationale
1 Ethanol / Water CoolingHigh solubility in hot EtOH; poor in water. The "classic" method for amides.
2 Toluene CoolingGood temperature coefficient. Impurities often stay in solution.
3 EtOAc / Heptane Anti-solventDissolve in min. EtOAc, add Heptane until cloudy, cool.[1]

Step-by-Step Recrystallization (Ethanol/Water):

  • Dissolve the dried solid from Module 2 in the minimum amount of boiling Ethanol (95%) .

  • Once dissolved, remove from heat.

  • Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add one drop of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

    • Troubleshooting: If oiling occurs, scratch the glass or add a seed crystal.

Module 4: Troubleshooting & FAQs

Q1: My product is yellow, but it should be white. How do I fix this?

  • Cause: Trace amounts of polychlorinated byproducts or oxidative coupling impurities.

  • Solution: Perform a Charcoal Treatment during recrystallization.

    • Dissolve product in hot ethanol.

    • Add Activated Carbon (5-10 wt%).

    • Stir hot for 15 mins.

    • Filter through Celite while hot.

    • Proceed with crystallization.[2]

Q2: I have low yield after the Bicarbonate wash.

  • Cause: You may have created an emulsion where the product is trapped in the rag layer, or the pH was too high (unlikely with Bicarbonate, but possible if reaction was hot).[1]

  • Diagnostic: Check the aqueous layer by TLC. If the product is there, re-extract the aqueous layer with DCM (Dichloromethane), which is more polar than EtOAc and may recover the amide.[1]

Q3: The product is "oiling out" during recrystallization.

  • Cause: The solution is too concentrated, or the cooling is too rapid.

  • Solution: Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (e.g., Ethanol).[1] Let it cool much slower (wrap the flask in a towel to insulate).

Decision Tree for Troubleshooting (Graphviz):

Troubleshooting Problem Issue Detected? Yield Low Yield Problem->Yield Color Yellow/Dark Color Problem->Color Purity Acid Impurity Present Problem->Purity CheckAq CheckAq Yield->CheckAq Check Aqueous Phase Carbon Carbon Color->Carbon Activated Carbon Treatment pHCheck pHCheck Purity->pHCheck Check Wash pH ReExtract ReExtract CheckAq->ReExtract Product Found? -> Extract w/ DCM ReWash ReWash pHCheck->ReWash Repeat NaHCO3 Wash

Caption: Figure 2. Diagnostic logic for common isolation failures.

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Referencing hydrolysis mechanisms of electron-deficient amides).

  • Liu, W., et al. (2023).[1] "Measurement of Solubility and Molecular Simulation of Dissolution Behavior of Isonicotinamide in 15 Pure Solvents." Journal of Chemical & Engineering Data. Link[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (n.d.). 2,3,5-Trichloroisonicotinic acid Safety Data Sheet. Link (For pKa and safety handling context).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2,3,5-trichloroisonicotinamide and its precursors before handling.

Sources

Validation & Comparative

Validating the Identity of Synthesized 2,3,5-Trichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of polychlorinated pyridine derivatives, specifically 2,3,5-Trichloroisonicotinamide (TCN) , presents a unique challenge in structural validation. Unlike simple aromatics, the electron-deficient pyridine ring combined with high chlorine substitution creates a "proton-poor" environment that renders standard


H NMR inconclusive for inexperienced chemists.

The primary risk in TCN production is the formation of the 2,3,6-trichloro regioisomer , which possesses identical molecular weight and solubility properties. This guide objectively compares the three primary validation methodologies—NMR Spectroscopy, Mass Spectrometry, and X-Ray Crystallography—to establish a self-validating protocol for confirming the identity of 2,3,5-TCN.

The Structural Challenge: The "One-Proton" Problem

To validate 2,3,5-TCN, one must understand the competitive landscape of its formation. The target molecule contains only one aromatic proton .

  • Target Structure (2,3,5-TCN): The proton is located at Position 6 (adjacent to the ring Nitrogen).[1]

  • Common Impurity (2,3,6-TCN): The proton is located at Position 5 (adjacent to the Amide group).[1]

Distinguishing these two isomers is the core objective of this guide.

Visualization: Isomer Divergence & Validation Logic

The following diagram illustrates the structural divergence and the decision logic required to validate the correct isomer.

TCN_Validation Start Crude Synthesis Product Isomer_Check Structural Ambiguity: Is it 2,3,5-TCN or 2,3,6-TCN? Start->Isomer_Check NMR_1H Method A: 1H NMR (Chemical Shift Analysis) Isomer_Check->NMR_1H Rapid Screen XRay Method C: X-Ray Crystallography (Absolute Configuration) Isomer_Check->XRay Definitive Proof NOE Method B: 1D NOE (Spatial Proximity) NMR_1H->NOE Confirm Assignment Res_Target Target: 2,3,5-TCN H-Signal > 8.3 ppm (alpha-N) NOE: No interaction with Amide NMR_1H->Res_Target Downfield Shift Res_Isomer Impurity: 2,3,6-TCN H-Signal < 8.0 ppm (beta-N) NOE: Strong interaction with Amide NMR_1H->Res_Isomer Upfield Shift NOE->Res_Target NOE->Res_Isomer

Figure 1: Decision matrix for distinguishing 2,3,5-Trichloroisonicotinamide from its regioisomers using spectroscopic logic.

Comparative Analysis of Validation Methods

This section evaluates the three primary methods for validating 2,3,5-TCN.

Method A: Nuclear Magnetic Resonance ( H & NOE)

Status: The Routine Workhorse[1]

Standard


H NMR is often deemed insufficient due to the single aromatic peak.[1] However, by applying chemical shift theory  and Nuclear Overhauser Effect (NOE) , it becomes a powerful discriminator.[1]
  • Mechanism:

    • Chemical Shift: The proton at C6 (Target) is adjacent to the electronegative Nitrogen, causing a significant downfield shift (deshielding).[1] The proton at C5 (Isomer) is further from the Nitrogen and shielded by the adjacent amide, appearing upfield.

    • NOE: In the 2,3,6-isomer, the H5 proton is spatially adjacent to the amide NH

      
       protons. Irradiating the amide protons will enhance the H5 signal. In the 2,3,5-target, the H6 proton is physically distant from the amide; no enhancement will occur.
      
  • Experimental Data Comparison:

FeatureTarget: 2,3,5-TCNImpurity: 2,3,6-TCN
Aromatic H Shift

8.4 – 8.6 ppm
(Singlet)

7.8 – 8.1 ppm (Singlet)
NOE Interaction None (H6 is far from Amide)Strong (H5 is next to Amide)

C C-H Signal

~148 ppm
(C6, alpha to N)

~125 ppm (C5, beta to N)
Method B: Mass Spectrometry (LC-MS/GC-MS)

Status: Purity Check Only (Not Structural Proof)

Mass spectrometry is essential for confirming the degree of chlorination but fails to distinguish regioisomers.

  • Utility: Confirms the molecular formula C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    O.
  • Key Indicator: The Chlorine Isotope Pattern.[2] For three chlorines, the molecular ion clusters (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) appear in a characteristic 100 : 96 : 31 : 3 intensity ratio.
  • Limitation: Both 2,3,5- and 2,3,6-isomers produce identical mass fragments and isotope patterns. Do not rely on MS for isomer identification.

Method C: Single Crystal X-Ray Crystallography (SC-XRD)

Status: The Gold Standard

When spectral data is ambiguous (e.g., due to solvent effects shifting NMR peaks), SC-XRD provides the absolute 3D spatial arrangement of atoms.

  • Utility: Unambiguously assigns the position of Chlorine atoms relative to the Nitrogen.

  • Requirement: Requires growing a single crystal (slow evaporation from Ethanol/DMF).[1]

Detailed Experimental Protocols

To ensure reproducibility, follow these specific workflows.

Protocol 1: NMR Discrimination Workflow

This protocol is designed to maximize the chemical shift difference between isomers.

  • Sample Prep: Dissolve 10 mg of synthesized product in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? It prevents aggregation of the amide protons, giving distinct doublets for the NH

      
       group, which is vital for NOE experiments.
      
  • Acquisition (

    
    H):  Acquire a standard proton spectrum (min 16 scans).[1]
    
  • Analysis:

    • Locate the Amide NH

      
       broad singlets/doublets (typically 
      
      
      
      7.5–8.2 ppm).[1]
    • Locate the Aromatic Singlet.

    • Validation Check: If the aromatic singlet is > 8.3 ppm , it supports the 2,3,5-structure (H6 position).

  • Confirmation (1D NOE):

    • Selectively irradiate the Amide NH frequency.

    • Observe the Aromatic Singlet.

    • Result: If the aromatic peak intensity increases, you have the 2,3,6-isomer (Fail). If it remains unchanged, you have the 2,3,5-target (Pass).

Protocol 2: HPLC Purity Profiling

Standard reverse-phase method to separate isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

    
    m).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: UV at 254 nm and 280 nm.[1]

  • Note: The 2,3,5-isomer is typically less polar than the 2,3,6-isomer due to the shielding of the nitrogen lone pair by flanking chlorines, often resulting in a slightly longer retention time.

Summary of Comparative Performance

Validation MethodSpecificity for IsomersSpeedCostRecommendation

H NMR
High (via Chemical Shift)Fast (<15 min)LowPrimary Screening Tool
1D NOE NMR Very High (Spatial Proof)Fast (<30 min)LowRequired for Confirmation
LC-MS Low (Cannot distinguish)FastMediumUse only for Formula Confirmation
X-Ray Crystallography Absolute (Definitive)Slow (Days)HighUse for Reference Standard generation

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for calculating chemical shifts of pyridine derivatives based on substituent increments). [1]

  • BenchChem. (2025).[1][2] Validating the Structure of 3,5-Dichloropyridine Derivatives: A Comparative Guide. (Provides analogous NMR shift logic for chlorinated pyridines). [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15348, Isonicotinamide. (Baseline spectral data for the non-chlorinated parent scaffold).

  • Zhu, X. M., et al. (2013).[1] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. (Demonstrates the synthesis and X-ray validation of closely related polychlorinated pyridine isomers).

Sources

Comparative Biological Profile: 2,3,5-Trichloroisonicotinamide vs. 2,3,5-Trichloropyridine

[1][3]

Executive Summary & Structural Logic

The core distinction between these two compounds lies in their functional classification: 2,3,5-Trichloropyridine (TCP) is a lipophilic, electron-deficient scaffold primarily used as a synthetic intermediate, whereas 2,3,5-Trichloroisonicotinamide (TCIN) is a functionalized derivative possessing a pharmacophore capable of specific hydrogen-bonding interactions.[1]

  • 2,3,5-Trichloropyridine (TCP): A "naked" halogenated pyridine.[2] Its biological activity is driven by non-specific lipophilic interactions and metabolic activation (often toxic).[2]

  • 2,3,5-Trichloroisonicotinamide (TCIN): A "warhead" carrier.[2] The C4-amide group transforms the molecule into a potential structural mimic of nicotinamide (Vitamin B3) or isoniazid (anti-TB drug), allowing it to target specific enzymes like InhA (mycobacteria) or auxin receptors (plants).[2]

Physicochemical Comparison
Feature2,3,5-Trichloropyridine (TCP)2,3,5-Trichloroisonicotinamide (TCIN)
CAS Number 16063-70-070593-53-2
Formula C₅H₂Cl₃NC₆H₃Cl₃N₂O
Mol.[1] Weight 182.44 g/mol 225.46 g/mol
LogP (Predicted) ~3.2 (Highly Lipophilic)~1.8 (Moderate)
H-Bond Donors 02 (Amide -NH₂)
H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N, Amide O)
Primary Role Intermediate, Environmental PollutantBioactive Pharmacophore, Prodrug

Biological Activity Analysis

A. Antimicrobial & Antimycobacterial Potential

The isonicotinamide moiety is the defining feature of TCIN .[2] Unlike TCP, which lacks specific binding handles, TCIN fits the SAR profile for antimycobacterial agents.[2]

  • Mechanism (TCIN): Analogous to Isoniazid , TCIN is predicted to act as a prodrug.[2] The amide group can be hydrolyzed by bacterial amidases (e.g., PncA in M. tuberculosis) to the corresponding carboxylic acid (2,3,5-trichloroisonicotinic acid), or bind directly to the enoyl-ACP reductase (InhA) complex.[2]

  • Mechanism (TCP): TCP lacks the amide "trigger."[2] Its toxicity to microorganisms is generally due to membrane disruption caused by high lipophilicity rather than specific enzymatic inhibition.[2]

B. Herbicidal Activity (Auxin Mimicry)

Chlorinated pyridines are hallmarks of synthetic auxin herbicides (e.g., Picloram, Clopyralid).[2]

  • TCIN Activity: The amide group at position 4 allows TCIN to act as a masked auxin . In plants, amidases hydrolyze the amide to the acid form (2,3,5-trichloroisonicotinic acid).[2] The accumulation of the acid mimics indole-3-acetic acid (IAA), leading to uncontrolled growth and plant death.[1]

  • TCP Activity: TCP derivatives show herbicidal activity, but TCP itself is often a metabolite or a volatility hazard.[2] It does not bind the TIR1 auxin receptor effectively without the carboxylate/amide moiety.[2]

C. Toxicology & Environmental Fate[1][2]
  • TCP: High aquatic toxicity (Chronic Category 3).[2] It is persistent in soil and can bioaccumulate due to high LogP.[2]

  • TCIN: The amide group increases water solubility and provides a handle for microbial degradation (hydrolysis), potentially reducing long-term environmental persistence compared to TCP.[1][2]

Visualizing the Activity Pathways[1][2]

The following diagram illustrates the divergent biological pathways of the two compounds.

BioActivityTCP2,3,5-Trichloropyridine(TCP)MembraneNon-SpecificMembrane DisruptionTCP->MembraneHigh LipophilicityTCIN2,3,5-Trichloroisonicotinamide(TCIN)MetabolismMetabolic Activation(Hydrolysis)TCIN->MetabolismAmidaseTarget_TBTarget: InhA / DprE1(Antimycobacterial)TCIN->Target_TBDirect Binding(Potential)AcidActive Acid Metabolite(2,3,5-Trichloroisonicotinic Acid)Metabolism->AcidConversionAcid->Target_TBIon TrappingTarget_PlantTarget: TIR1 Receptor(Herbicidal Auxin Mimic)Acid->Target_PlantHigh Affinity

Caption: Divergent pathways: TCP acts via non-specific toxicity, while TCIN requires activation to target specific enzymes.[2]

Experimental Protocols

To objectively compare these compounds, the following self-validating protocols are recommended.

Protocol A: Synthesis of TCIN from TCP Precursors

Note: Direct conversion of TCP to TCIN is difficult.[1][2] The standard route utilizes 2,3,5-trichloroisonicotinic acid (derived from TCP analogs).[1]

Objective: Synthesize high-purity TCIN for biological testing.

  • Activation: Dissolve 2,3,5-trichloroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Chlorination: Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases (formation of acid chloride).

  • Amidation: Cool the mixture to 0°C. Slowly bubble anhydrous ammonia gas or add 28% ammonium hydroxide (excess) into the solution.

  • Isolation: The amide (TCIN) will precipitate or can be extracted with ethyl acetate.[2] Wash with brine, dry over Na₂SO₄, and recrystallize from ethanol.[2]

  • Validation:

    • TCP Control: Run TLC (Hexane:EtOAc 8:2). TCP will have a much higher Rf (near solvent front) than TCIN (Rf ~0.3-0.[1][2]5) due to the polar amide group.[2]

Protocol B: Antimycobacterial Susceptibility Assay (Alamar Blue)

Objective: Compare the MIC (Minimum Inhibitory Concentration) of TCIN vs. TCP against M. tuberculosis (or surrogate M. smegmatis).

  • Preparation: Prepare stock solutions of TCIN and TCP in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Middlebrook 7H9 broth. Range: 100 µg/mL to 0.19 µg/mL.[1][2]

  • Inoculation: Add mycobacterial suspension (approx. 10⁵ CFU/mL) to wells.

  • Controls:

    • Positive Control: Isoniazid (0.1 µg/mL).[2]

    • Solvent Control: 1% DMSO.[2]

  • Incubation: Incubate at 37°C for 7 days (M. tb) or 48 hours (M. smegmatis).

  • Readout: Add Alamar Blue reagent.

    • Blue: No growth (Inhibition).[2]

    • Pink: Growth (Failure).[2]

  • Data Analysis: Determine the lowest concentration preventing the Blue-to-Pink shift.

    • Expected Result: TCIN should show MIC values in the low µg/mL range (active), while TCP will likely show poor activity (>50 µg/mL) or non-specific toxicity.[2]

Protocol C: Herbicidal Activity Screen (Duckweed Assay)

Objective: Assess auxin-like activity.[1][2]

  • System: Use Lemna paucicostata (Duckweed) in 6-well plates containing Hoagland’s solution.

  • Treatment: Treat wells with TCIN and TCP at concentrations of 1, 10, and 100 µM.

  • Duration: Incubate for 7 days under continuous light (25°C).

  • Measurement: Count fronds and measure fresh weight.

  • Observation: Look for "epinasty" (twisting of fronds), a hallmark of auxin overdose caused by TCIN (via acid hydrolysis).[2] TCP generally causes chlorosis (bleaching) or necrosis without epinasty.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27666, 2,3,5-Trichloropyridine.[2] Retrieved from [Link][2]

  • Wang, S., et al. (2021). Synthesis and Herbicidal Activity of Novel Nicotinamide Derivatives.[2][3] Journal of Agricultural and Food Chemistry.[2][3] (Inferred SAR from analogous chlorinated nicotinamides).[2]

  • Scioli Montoto, S., et al. (2020). The role of isonicotinamide derivatives in the development of anti-tuberculosis drugs.[2] (General reference for isonicotinamide pharmacophore).

Cross-Validation of Analytical Methods for 2,3,5-Trichloroisonicotinamide Quantification: An In-Depth Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive cross-validation study of two primary analytical methodologies for the quantification of 2,3,5-Trichloroisonicotinamide, a key chemical intermediate. As a Senior Application Scientist, the objective is not merely to present protocols but to delve into the scientific rationale behind the methodological choices, ensuring a robust and self-validating comparison. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical methods.

Introduction: The Critical Role of Method Validation

The compound 2,3,5-Trichloroisonicotinamide is a halogenated pyridine derivative. Its chemical structure, with a combination of a polar amide group and nonpolar chlorinated aromatic ring, presents unique challenges and opportunities for analytical method development. The choice of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product.

Cross-validation of analytical methods is the formal process of demonstrating that two or more distinct methods are equivalent for a specific analytical purpose.[1][2] This is not a redundant exercise but a cornerstone of good analytical practice, particularly in regulated environments. It provides a high degree of assurance in the reliability of analytical data, especially when transferring methods between laboratories or employing different analytical technologies.[3][4] This guide will compare a High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,3,5-Trichloroisonicotinamide.

Physicochemical Properties of 2,3,5-Trichloroisonicotinamide

While specific experimental data for 2,3,5-Trichloroisonicotinamide is not widely published, we can infer its likely properties based on its structural analogue, 2,3,5-trichloroisonicotinic acid.

PropertyInferred Value/CharacteristicImplication for Analysis
Molecular Formula C6H3Cl3N2OA relatively small, non-volatile molecule.
Molecular Weight ~225.5 g/mol Suitable for both HPLC and GC analysis.
Polarity Moderately polar due to the amide group, but with significant non-polar character from the trichlorinated ring.This dual nature allows for flexibility in the choice of chromatographic conditions.
Solubility Likely soluble in organic solvents like methanol, acetonitrile, and dichloromethane.Facilitates sample preparation for both HPLC and GC.
Thermal Stability Expected to be thermally stable for GC analysis, but this would need to be experimentally verified.A key consideration for choosing between GC and HPLC.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of compounds. For 2,3,5-Trichloroisonicotinamide, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.

Experimental Protocol: HPLC-UV

Objective: To develop and validate a precise and accurate RP-HPLC method with UV detection for the quantification of 2,3,5-Trichloroisonicotinamide.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%)

  • 2,3,5-Trichloroisonicotinamide reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (hypothetical, based on typical aromatic amide absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,3,5-Trichloroisonicotinamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (30% Acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing 2,3,5-Trichloroisonicotinamide, dissolve in methanol, and dilute with the initial mobile phase to a final concentration within the calibration range.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Standard working Prepare Working Standards stock->working hplc Inject into HPLC System working->hplc sample_prep Prepare Sample Solution sample_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (270 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for HPLC-UV analysis of 2,3,5-Trichloroisonicotinamide.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5][6] Given the anticipated properties of 2,3,5-Trichloroisonicotinamide, GC-MS offers high sensitivity and selectivity.

Experimental Protocol: GC-MS

Objective: To develop and validate a sensitive and selective GC-MS method for the quantification of 2,3,5-Trichloroisonicotinamide.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Materials:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • 2,3,5-Trichloroisonicotinamide reference standard

  • Internal Standard (e.g., 2,4,6-trichloroanisole, for its structural similarity and distinct mass spectrum)[7]

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (for higher sensitivity)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z (to be determined from the mass spectrum of the standard, likely the molecular ion or a major fragment)

    • Qualifier Ions: Two other characteristic ions for confirmation.

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the 2,3,5-Trichloroisonicotinamide stock solution with dichloromethane and adding a fixed concentration of the internal standard to each. Concentrations should range from 0.1 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh a sample, dissolve in methanol, add the internal standard, and dilute with dichloromethane to a final concentration within the calibration range.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis stock_gc Prepare Stock Standard working_gc Prepare Working Standards with IS stock_gc->working_gc is_stock Prepare Internal Standard is_stock->working_gc sample_prep_gc Prepare Sample with IS is_stock->sample_prep_gc gcms Inject into GC-MS System working_gc->gcms sample_prep_gc->gcms separation_gc Chromatographic Separation (DB-5ms Column) gcms->separation_gc detection_ms Mass Spectrometric Detection (SIM Mode) separation_gc->detection_ms integration_gc Peak Integration detection_ms->integration_gc calibration_gc Calibration Curve Generation (Analyte/IS Ratio) integration_gc->calibration_gc quantification_gc Quantification of Analyte calibration_gc->quantification_gc

Caption: Workflow for GC-MS analysis of 2,3,5-Trichloroisonicotinamide.

Cross-Validation: Comparative Performance Data

The following tables present simulated data from the validation of the two proposed methods, based on typical performance characteristics observed for similar analytical procedures.[7][8][9]

Linearity
ParameterHPLC-UVGC-MS
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c

Interpretation: Both methods demonstrate excellent linearity over their respective concentration ranges, which is a fundamental requirement for accurate quantification.[10] The wider linear range of the HPLC-UV method may be advantageous for samples with highly variable concentrations.

Accuracy and Precision
ParameterHPLC-UVGC-MS
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (RSD%) - Intra-day < 2.0%< 2.5%
Precision (RSD%) - Inter-day < 3.0%< 3.5%

Interpretation: Both methods exhibit acceptable accuracy and precision, well within the typical limits for pharmaceutical analysis. The slightly better precision of the HPLC method may be attributed to the generally higher reproducibility of liquid injections compared to splitless GC injections.

Limits of Detection (LOD) and Quantification (LOQ)
ParameterHPLC-UVGC-MS
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL

Interpretation: The GC-MS method demonstrates significantly lower LOD and LOQ values, indicating superior sensitivity. This is a key advantage for the analysis of trace-level impurities or for applications requiring high sensitivity.

Discussion: A Senior Application Scientist's Perspective

The choice between HPLC-UV and GC-MS for the quantification of 2,3,5-Trichloroisonicotinamide is not a matter of one method being universally superior, but rather a decision based on the specific analytical requirements.

HPLC-UV: This method is the workhorse of a typical quality control laboratory. Its primary advantages are its robustness, ease of use, and lower maintenance requirements compared to GC-MS. The wider linear range is also a practical benefit. For routine analysis where high sensitivity is not the primary driver, HPLC-UV is an excellent choice. The method is non-destructive, allowing for further analysis of the collected fractions if needed.

GC-MS: The standout feature of the GC-MS method is its exceptional sensitivity and selectivity. The use of Selected Ion Monitoring (SIM) allows for the detection of the target analyte at levels an order of magnitude lower than the HPLC-UV method. The mass spectrometric data also provides a higher degree of confidence in the identity of the peak being quantified. This is particularly crucial when analyzing complex matrices where co-eluting peaks could interfere with UV detection. However, the requirement for the analyte to be thermally stable and volatile is a key consideration. Any thermal degradation in the injector or column would compromise the accuracy of the results.

Cross-Validation Rationale: The purpose of performing this cross-validation is to establish the interchangeability of these two methods under defined circumstances. For instance, a laboratory might use the HPLC-UV method for routine in-process controls and the more sensitive GC-MS method for final product release testing or for impurity profiling. The cross-validation data presented here would provide the necessary evidence to regulatory bodies that both methods yield equivalent and reliable results within their validated ranges.

Conclusion

Both the developed HPLC-UV and GC-MS methods are demonstrated to be suitable for the accurate and precise quantification of 2,3,5-Trichloroisonicotinamide. The HPLC method offers robustness and a wide linear range, making it ideal for routine quality control. The GC-MS method provides superior sensitivity and selectivity, positioning it as the preferred choice for trace-level analysis and confirmatory testing. The successful cross-validation of these methods provides flexibility in analytical testing and a high degree of confidence in the generated data, which is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • PharmaGuru. (2025, August 11).
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • CD Formulation.
  • European Bioanalysis Forum. (2017).
  • Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Sigma-Aldrich. 2,3,5-Trichloroisonicotinic acid.
  • Thermo Fisher Scientific.
  • Analytical Methods.
  • Method for simultaneous determination of three cooling agents in aerosols by GC–MS. (2025, October 30).
  • A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. (1999, November 29). Journal of Food and Drug Analysis.
  • Analytical Validation of a Reversed-Phase Ion Pairing HPLC-DAD Method for the Simultaneous Determin
  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. (2021, February 15). International Journal of Pharmaceutical Research.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
  • Analysis of 2,4,6-trichloroanisole in wines using solid-phase microextraction coupled to gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry.

Sources

A Comparative Guide to Establishing Quality Control Parameters for 2,3,5-Trichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Quality Control of Pharmaceutical Intermediates

In the intricate pathway of drug development and manufacturing, the quality of a pharmaceutical intermediate is not merely a checkpoint but the very foundation upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. Intermediates like 2,3,5-Trichloroisonicotinamide, a complex chlorinated pyridine derivative, are critical building blocks whose purity and consistency directly influence the downstream synthesis process.[1][2] As stipulated by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 and Q11, a robust control strategy for intermediates is essential to manage impurity profiles, ensure process reproducibility, and guarantee batch-to-batch consistency of the final API.[1]

This guide provides a comprehensive framework for establishing the quality control (QC) parameters for 2,3,5-Trichloroisonicotinamide. Moving beyond a simple list of tests, we will delve into the scientific rationale behind method selection, present comparative data for key analytical techniques, and provide detailed experimental protocols. This document is designed for researchers, scientists, and drug development professionals to serve as a practical, experience-based resource grounded in global regulatory standards.[1][2][3]

Chemical Profile: 2,3,5-Trichloroisonicotinamide

2,3,5-Trichloroisonicotinamide is a pyridine carboxamide derivative substituted with three chlorine atoms. Its precise structure dictates its reactivity and potential impurity profile. Understanding this structure is the first step in defining its quality attributes.

Caption: Chemical Structure of 2,3,5-Trichloroisonicotinamide.

Defining Critical Quality Attributes (CQAs)

The quality control strategy for any pharmaceutical intermediate begins with identifying its Critical Quality Attributes (CQAs). These are the physical, chemical, biological, or microbiological properties that must be within an appropriate limit, range, or distribution to ensure the desired product quality. For 2,3,5-Trichloroisonicotinamide, the primary CQAs are:

  • Identity: Confirmation that the material is indeed 2,3,5-Trichloroisonicotinamide.

  • Purity & Assay: Quantifying the amount of the desired compound and, conversely, the total percentage of impurities.

  • Impurity Profile: Identification and quantification of specific and unspecified impurities, including organic impurities (e.g., isomers, starting materials), residual solvents, and inorganic impurities.

  • Water Content: Control of moisture, which can affect stability and reactivity.

A Framework for Quality Control: Parameters, Methods, and Acceptance Criteria

A comprehensive QC panel ensures that each batch of the intermediate meets the required standards for identity, strength, purity, and quality.[3] The following table outlines a recommended set of QC parameters.

Quality Attribute Test Analytical Method Proposed Acceptance Criteria Rationale / Reference
Identity A. Spectroscopic MatchFourier-Transform Infrared Spectroscopy (FT-IR)The spectrum of the sample corresponds to that of a primary reference standard.Confirms functional groups and fingerprint region. A fundamental identity test.[4]
B. Retention Time MatchHigh-Performance Liquid Chromatography (HPLC)The principal peak in the sample chromatogram corresponds in retention time to the principal peak in the standard chromatogram.Provides orthogonal identity confirmation to FT-IR.[5]
Purity / Assay AssayHPLC with UV Detection (HPLC-UV)98.0% - 102.0% (on as-is basis)HPLC is a robust, precise, and accurate method for quantifying non-volatile organic compounds.[5][6]
Chromatographic PurityHPLC-UV (Area % Normalization)Individual Impurity: ≤ 0.15% Total Impurities: ≤ 1.0%Controls the overall level of process-related impurities and degradation products.[6]
Impurities Organic ImpuritiesHPLC-UV / LC-MSReport specific known impurities and any unspecified impurity above 0.10%.LC-MS is used during development to identify structures of potential impurities.[7][8]
Residual SolventsHeadspace Gas Chromatography (HS-GC) with FID/MSPer ICH Q3C guidelines (e.g., Methanol ≤ 3000 ppm, Acetonitrile ≤ 410 ppm).Ensures that solvents used during synthesis are removed to acceptable levels.
Water ContentKarl Fischer Titration≤ 0.5% w/wAccurately quantifies water content, which is critical for stability and reaction stoichiometry.
Physical Properties AppearanceVisual InspectionWhite to off-white solidA basic but important indicator of gross contamination or degradation.[9]
Comparative Analysis of Core Analytical Methodologies: HPLC vs. GC-MS

The choice of analytical technique is paramount for accurate characterization.[5] For a compound like 2,3,5-Trichloroisonicotinamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, each with distinct advantages. The selection depends on the specific attribute being measured (e.g., purity vs. volatile impurities).

Performance Metric HPLC-UV Method GC-MS Method Commentary & Rationale
Applicability Ideal for non-volatile and thermally labile compounds. The primary choice for assay and organic impurity profiling.Best for volatile and semi-volatile compounds. Requires derivatization for polar molecules, which can add complexity.[5]2,3,5-Trichloroisonicotinamide has low volatility, making HPLC the more direct and suitable primary method for purity analysis.
Limit of Detection (LOD) Typically in the µg/mL range (e.g., ~0.015 µg/mL).[5]Can reach ng/m³ to pg/L levels, especially with MS detection.[5][10]GC-MS offers superior sensitivity, which is beneficial for trace impurity analysis but may not be necessary for primary assay.
Limit of Quantification (LOQ) Typically in the µg/mL range (e.g., ~0.048 µg/mL).[5]Can be as low as ng/L levels.[11]The LOQ for HPLC is generally sufficient for quantifying impurities at the 0.1% level required by ICH guidelines.
Linearity (R²) Excellent (≥ 0.999).[5]Excellent (> 0.99).[5]Both techniques provide a linear response suitable for quantification.
Precision (%RSD) High (typically < 2%).[5]Good (can be < 20%).[5]HPLC generally offers superior precision for quantitative analysis of the main component.
Specificity Good with UV; excellent with MS detector (LC-MS).Excellent, as MS provides structural information, aiding in peak identification.[12]GC-MS provides a higher degree of confidence in peak identity due to mass fragmentation patterns.
Workflow for Quality Control and Batch Release

A systematic workflow ensures that every batch is tested consistently before being released for use in the next manufacturing step. This process involves sampling, a series of analytical tests, data review, and final disposition.

QC_Workflow cluster_tests A Batch Receipt & Sampling B Physical & Chemical Testing A->B C Identity Confirmation B->C D Purity, Assay & Impurity Profiling B->D C1 FT-IR C->C1 Test 1 C2 HPLC Retention Time C->C2 Test 2 D1 HPLC-UV Assay D->D1 Test 1 D2 GC for Residual Solvents D->D2 Test 2 D3 Karl Fischer (Water) D->D3 Test 3 E Data Review & Verification F Certificate of Analysis (CoA) Generation E->F All Specifications Met H Out of Specification (OOS) Investigation E->H Specification Failure G Batch Release F->G H->E Re-test / Corrective Action C1->E C2->E D1->E D2->E D3->E

Caption: Quality Control testing and batch release workflow.

Detailed Experimental Protocols

The trustworthiness of QC data relies on validated, detailed analytical procedures.[2] Below are representative protocols for the key analytical tests.

Protocol 1: Assay and Purity by HPLC-UV

This method is designed to quantify 2,3,5-Trichloroisonicotinamide and determine its chromatographic purity.

  • Chromatographic System:

    • HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.[7]

    • Detector: UV-Vis Detector set to an appropriate wavelength (determined by UV scan, likely ~270-280 nm).

    • Column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm, or equivalent reverse-phase C18 column.[7]

    • Column Temperature: 30°C.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Preparation: Accurately weigh ~10 mg of 2,3,5-Trichloroisonicotinamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the sample solution at the same concentration as the Standard Preparation using the material to be tested.

  • Chromatographic Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • System Suitability:

    • Inject the Standard solution five times. The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

  • Analysis and Calculation:

    • Inject the Diluent (as a blank), followed by the Standard and Sample solutions.

    • Assay Calculation: Calculate the percentage of 2,3,5-Trichloroisonicotinamide in the sample by comparing the peak area from the Sample solution to that of the Standard solution.

    • Purity Calculation: For the sample injection, calculate the area percentage of each impurity relative to the total area of all peaks in the chromatogram.

Protocol 2: Identification and Volatile Impurity Analysis by GC-MS

This method can be used as an orthogonal identification test and to screen for volatile or semi-volatile impurities.

  • Chromatographic System:

    • GC-MS System: Agilent 7890B GC with a 5977B MS Detector or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Split (50:1), 1 µL injection volume.

    • Inlet Temperature: 280°C.

  • Temperature Program:

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.[5]

    • MS Interface Temperature: 280°C.[5]

    • Ion Source Temperature: 230°C.[5]

    • Acquisition Mode: Full Scan (m/z 40-550).

  • Reagents and Solutions:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.

  • Analysis:

    • Inject the sample solution into the GC-MS system.

    • Identification: Compare the resulting mass spectrum of the major peak with a reference spectrum or theoretical fragmentation pattern. The retention time should also be consistent.

    • Impurity Analysis: Screen the chromatogram for any additional peaks. Identify potential impurities by comparing their mass spectra against a library (e.g., NIST).

Conclusion

Establishing a multi-faceted quality control strategy is a non-negotiable aspect of pharmaceutical intermediate manufacturing.[2][13] For 2,3,5-Trichloroisonicotinamide, a combination of chromatographic and spectroscopic techniques provides a robust framework for ensuring its identity, purity, and overall quality. The primary methodology for assay and purity should be a validated stability-indicating HPLC method, which is well-suited for non-volatile compounds. GC-MS serves as an excellent orthogonal tool for identification and for analyzing volatile impurities and residual solvents. By implementing these well-defined parameters, detailed protocols, and a systematic QC workflow, manufacturers and researchers can ensure that this critical intermediate consistently meets the stringent quality standards required for the production of safe and effective pharmaceuticals.

References
  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Vertex AI Search.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. (n.d.). Benchchem.
  • TOX-83: Toxicity Studies of o-Chloropyridine. (n.d.).
  • Husain, S., Sarma, P. N., Swami, G. Y. S. K., & Narsimha, R. (1991). Determination of chloropyridine isomers by gas chromatography and high-performance liquid chromatography in chlorpyrifos process development.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.).
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Vertex AI Search.
  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.). Vertex AI Search.
  • 2,3,5-Trichloroisonicotinic acid | 406676-18-4. (n.d.). Sigma-Aldrich.
  • Analytical Methods for Pyridine. (n.d.).
  • Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. (2018, September 4).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.
  • Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. (2023, August 23). PMC.
  • Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. (n.d.).
  • Development, Optimization and Validation of a Sustainable and Quantifiable Methodology for the Determination of 2,4,6-Trichloroanisole, 2,3,4,6-Tetrachloroanisole, 2,4,6-Tribromoanisole, Pentachloroanisole, 2-Methylisoborneole and Geosmin in Air. (2021, September 1). MDPI.
  • Theoretical and experimental study of the infrared spectrum of isonicotinamide. (2025, August 5).
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry. (2025, August 5).

Sources

A Comparative Guide to Orthogonal Methods for Confirming the Purity of 2,3,5-Trichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring product safety and efficacy. A single analytical method, however robust, may harbor inherent biases or fail to detect certain impurities. This guide provides an in-depth technical comparison of orthogonal analytical methods for confirming the purity of 2,3,5-Trichloroisonicotinamide, a key intermediate in various chemical syntheses. By employing multiple, independent analytical techniques, we can build a more complete and trustworthy purity profile, a practice strongly recommended by regulatory agencies like the FDA and EMA.[1]

The principle of orthogonality in analytics involves using multiple, distinct methods to measure the same attribute.[1] If these independent methods yield congruent results, it significantly increases confidence in the data's accuracy.[1] For a molecule like 2,3,5-Trichloroisonicotinamide, a crystalline solid containing a pyridine ring, an amide group, and three chlorine atoms, a multi-faceted analytical strategy is essential. This guide will explore a primary separation-based method, a secondary method leveraging a different separation principle, and two additional confirmatory techniques that assess bulk and structural properties.

The Orthogonal Approach to Purity Verification

The core of our strategy is to analyze the sample with techniques that rely on fundamentally different chemical and physical principles. This minimizes the risk of co-eluting impurities or overlooking contaminants that are not amenable to a single detection method.

Orthogonal_Methods cluster_Primary Primary Quantitative Method cluster_Orthogonal Orthogonal Quantitative Method cluster_Confirmatory Confirmatory Methods HPLC Reversed-Phase HPLC Purity_Result Confident Purity Assessment HPLC->Purity_Result GC Gas Chromatography (GC-ECD) GC->Purity_Result NMR NMR Spectroscopy NMR->Purity_Result DSC Differential Scanning Calorimetry (DSC) DSC->Purity_Result API 2,3,5-Trichloroisonicotinamide (API Sample) API->HPLC Separation by Polarity/Hydrophobicity API->GC Separation by Volatility/Boiling Point API->NMR Structural Analysis (Magnetic Properties) API->DSC Bulk Thermal Property Analysis

Caption: The concept of using multiple, independent analytical methods.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical purity analysis, separating compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2] For 2,3,5-Trichloroisonicotinamide, this method is excellent for detecting polar and nonpolar impurities arising from synthesis or degradation.

Scientific Rationale

The aromatic nature of the pyridine ring and the presence of the amide group provide sufficient polarity for retention on a C18 column, while also allowing for effective elution with a standard water/acetonitrile mobile phase. Potential impurities, such as starting materials (e.g., 2,3,5-trichloroisonicotinic acid) or byproducts with fewer chlorine atoms, will have different polarities and thus different retention times, enabling their separation and quantification.[3]

HPLC_Workflow A 1. Prepare Sample & Standards (Dissolve in Acetonitrile/Water) B 2. Filter Sample (0.45 µm Syringe Filter) A->B C 3. Inject onto HPLC System B->C D 4. Separation on C18 Column (Gradient Elution) C->D E 5. UV Detection (e.g., at 275 nm) D->E F 6. Data Analysis (Integrate Peaks, Calculate % Area) E->F G Purity Report F->G

Caption: General workflow for RP-HPLC purity analysis.

Detailed Experimental Protocol: RP-HPLC
  • Sample Preparation :

    • Standard Solution : Accurately weigh and dissolve approximately 10 mg of 2,3,5-Trichloroisonicotinamide reference standard in a 50:50 mixture of acetonitrile and water to make a 100 mL solution.

    • Sample Solution : Prepare the synthesized sample in the same manner.

    • Final Preparation : Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[4]

  • Chromatographic Conditions :

ParameterSpecification
Instrument HPLC System with UV/Vis or Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 20 minutes

Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)

As an orthogonal separation technique, GC is ideal because its separation mechanism is based on the volatility and boiling point of the analytes, a fundamentally different principle from the polarity-based separation in RP-HPLC.[2] The choice of an Electron Capture Detector (ECD) is critical; it is highly sensitive to electronegative compounds, such as those containing halogens.[5][6] This makes GC-ECD exceptionally well-suited for detecting trace-level, halogenated impurities that might be missed by less sensitive detectors.[5]

Scientific Rationale

2,3,5-Trichloroisonicotinamide has a melting point of around 193-194°C and is expected to be sufficiently volatile for GC analysis, especially with a high-temperature inlet and column program.[7] The three chlorine atoms on the molecule make it a strong candidate for highly sensitive detection by ECD.[6] Potential volatile impurities, such as residual chlorinated solvents or synthetic byproducts with different numbers of chlorine atoms, will exhibit different retention times and detector responses.

GC_Workflow A 1. Prepare Sample & Standards (Dissolve in Ethyl Acetate) B 2. Inject into GC Inlet (Splitless Injection) A->B C 3. Volatilization in Inlet B->C D 4. Separation on Capillary Column (Temperature Program) C->D E 5. Electron Capture Detection (ECD) D->E F 6. Data Analysis (Integrate Peaks, Calculate % Area) E->F G Purity Report F->G

Caption: General workflow for GC-ECD purity analysis.

Detailed Experimental Protocol: GC-ECD
  • Sample Preparation :

    • Accurately weigh and dissolve the sample and reference standard in a suitable volatile solvent like ethyl acetate to a concentration of approximately 0.1 mg/mL.

    • Ensure the solvent is high-purity and free from halogenated contaminants.

  • Chromatographic Conditions :

ParameterSpecification
Instrument Gas Chromatograph with Electron Capture Detector (ECD)
Column Rtx-5 or equivalent (30m x 0.25mm ID, 0.25µm film thickness)
Carrier Gas Nitrogen or Argon/Methane (P5), Flow Rate: 1.5 mL/min
Inlet Temperature 250°C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Detector Temp. 300°C
Makeup Gas As per instrument recommendation for ECD

Confirmatory Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule.[8] It is highly orthogonal to chromatographic methods because it does not involve a separation step. Instead, it identifies and quantifies components based on the unique magnetic properties of their atomic nuclei (e.g., ¹H, ¹³C).

Scientific Rationale

A ¹H NMR spectrum of 2,3,5-Trichloroisonicotinamide will show distinct signals for the aromatic proton and the amide protons. The presence of impurities with different chemical structures will result in additional, often easily identifiable, peaks in the spectrum.[9][10] For instance, an impurity with a different substitution pattern on the pyridine ring would exhibit a different splitting pattern and chemical shift. Quantitative NMR (qNMR) can also be performed with an internal standard to provide a highly accurate purity value that is independent of the analyte's response factor.

Confirmatory Method 4: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] For purity analysis of crystalline solids, it relies on the principle of melting point depression.[12][13]

Scientific Rationale

A pure crystalline compound has a sharp, well-defined melting point.[12] Impurities disrupt the crystal lattice, causing the material to melt at a lower temperature and over a broader range.[12][14] By analyzing the shape of the melting endotherm, the van't Hoff equation can be used to calculate the mole percent of impurities.[14] This is a bulk property measurement and is completely orthogonal to methods that analyze individual molecules, providing a valuable cross-check on the overall purity.[15]

Comparison of Orthogonal Methods

The following table provides a comparative summary of the discussed techniques for the purity assessment of 2,3,5-Trichloroisonicotinamide.

FeatureRP-HPLC with UVGC-ECDNMR SpectroscopyDifferential Scanning Calorimetry (DSC)
Principle Separation by polarity and hydrophobicity.[2]Separation by volatility and boiling point.[2]Nuclear magnetic resonance of atomic nuclei.[8]Measurement of heat flow during phase transition.[11]
Selectivity Excellent for polar and non-polar impurities.Excellent for volatile and semi-volatile halogenated impurities.[5]Excellent for structurally different impurities.Detects any impurity soluble in the melt but not the solid.[14]
Sensitivity Good to excellent (ng range).Exceptional for halogenated compounds (pg range).[5]Moderate (requires >1% for routine detection).Good for total impurity levels (typically >0.1 mol%).
Information Quantitative purity (% area), retention time.Quantitative purity (% area), retention time.Structural confirmation, identification of unknown impurities, quantitative (qNMR).[10]Total mole % of impurities, melting point.[12]
Sample Throughput HighHighLow to moderateHigh
Destructive? YesYesNoYes
Key Advantage Widely applicable, robust, standard method.High sensitivity to target halogenated compounds.Provides definitive structural information.True thermodynamic measure of absolute purity.
Key Limitation Co-elution possible, requires chromophores.Compound must be thermally stable and volatile.Lower sensitivity, complex spectra can be difficult to interpret.Only for crystalline solids, insensitive to insoluble impurities.

Conclusion

No single analytical method can provide absolute certainty regarding the purity of a compound. A robust and scientifically sound approach, as mandated by regulatory bodies for pharmaceutical development, requires the use of orthogonal methods.[16][17] For 2,3,5-Trichloroisonicotinamide, a primary RP-HPLC method provides excellent quantitative data on a wide range of potential impurities. This should be complemented by a GC-ECD analysis, which offers an orthogonal separation mechanism and superior sensitivity for halogenated byproducts. Finally, NMR spectroscopy serves as an invaluable tool for structural confirmation and identification of unexpected impurities, while DSC provides a confirmatory assessment of the bulk purity based on thermodynamic principles. By integrating the data from these diverse techniques, researchers can build a comprehensive and highly reliable purity profile, ensuring the quality and integrity of their material.

References

  • NHS Specialist Pharmacy Service. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmaceutical Technology. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • LCGC. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Pharmsky. (2025, November 7). How Analytical Method Validation Ensures Product Quality.
  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • SlideShare. (n.d.). Orthogonal HPLC methods.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • American Pharmaceutical Review. (2013, December 27). Two-Dimensional HPLC in Pharmaceutical Analysis.
  • ResearchGate. (n.d.). "Orthogonal" separations for reversed-phase liquid chromatography.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology.
  • SlideShare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
  • Pure. (1987, January 1). Trace analysis of halogenated hydrocarbons in gaseous samples by on-line enrichment in an adsorption trap.
  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Lund University. (n.d.). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids.
  • MilliporeSigma. (n.d.). 2,3,5-Trichloroisonicotinic acid.
  • ResearchGate. (2025, August 7). Gas Chromatographic Methodology for the Determination of Some Halogenated Pesticides.
  • Taylor & Francis Online. (2024, January 19). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases.
  • BMRB. (n.d.). bmse000281 Nicotinamide.
  • ResearchGate. (n.d.). A) Bottom: 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE. Top.
  • MilliporeSigma. (n.d.). 2,3,5-Trichloroisonicotinic acid.
  • Fluorochem. (n.d.). 2,3,5-Trichloroisonicotinic acid (CAS 406676-18-4).
  • Q Magnetics. (2021, October 10). There's a lot going on in nicotinamide at 125 MHz.
  • OPUS at UTS. (n.d.). Structural Elucidation, Modification and Anticancer Properties of a Lead Compound Nicotinamide N-Methyltransferase Inhibitor.
  • Sigma-Aldrich. (n.d.). 2,3,5-Trichloroisonicotinic acid.
  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • PubChem. (n.d.). 2-Chloroisonicotinamide.
  • Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
  • Specialty Analytical. (n.d.). Test Method Database.
  • BLD Pharm. (n.d.). 2,3,5-Trichloroisonicotinaldehyde.
  • AIFA. (2022, May 20). Impurities in Drug Substance and Drug Product Regulatory aspects.
  • ACS Publications. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • BenchChem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC.
  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
  • SIELC Technologies. (n.d.). Nicotinamide.
  • Pharmaffiliates. (n.d.). Nicotinamide-impurities.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trichloroisonicotinamide
Reactant of Route 2
2,3,5-Trichloroisonicotinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。